molecular formula C11H17NO2 B1361425 n-Hydroxyadamantane-1-carboxamide CAS No. 28309-44-6

n-Hydroxyadamantane-1-carboxamide

Cat. No.: B1361425
CAS No.: 28309-44-6
M. Wt: 195.26 g/mol
InChI Key: AQEGTMVLCRSXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxyadamantane-1-carboxamide is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxyadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10(12-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEGTMVLCRSXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351547
Record name n-hydroxyadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28309-44-6
Record name n-hydroxyadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantanecarbohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of N-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxyadamantane-1-carboxamide is a critical pharmacophore in medicinal chemistry, primarily utilized as a zinc-binding group (ZBG) in the design of Histone Deacetylase (HDAC) inhibitors and inhibitors of metalloproteinases (MMPs). The bulky, lipophilic adamantane cage confers unique pharmacokinetic properties, improving membrane permeability and altering the spatial orientation of the hydroxamic acid warhead within enzyme active sites.

This guide details two distinct synthetic pathways:

  • The Acid Chloride Route (Method A): High-yielding, suitable for gram-to-kilogram scale-up.

  • The CDI-Mediated Coupling Route (Method B): Milder conditions, ideal for late-stage functionalization or parallel medicinal chemistry libraries.[1]

Critical Warning: Hydroxamic acids are thermodynamically unstable relative to their hydrolysis products and kinetically prone to the Lossen Rearrangement upon heating or activation, potentially generating isocyanates and explosive risks. Strict adherence to temperature protocols is mandatory.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C-N bond of the hydroxamic acid moiety.[1] The adamantane cage acts as a steric anchor, which stabilizes the molecule but also hinders nucleophilic attack at the carbonyl carbon, necessitating strong activation (Acid Chloride) or specific coupling agents (CDI).[1]

Retrosynthesis Target This compound (Target) Intermediate Activated Acyl Species (Acid Chloride or Acyl Imidazole) Target->Intermediate Hydroxaminolysis (NH2OH) Start 1-Adamantanecarboxylic Acid (Starting Material) Intermediate->Start Activation (SOCl2 or CDI)

Figure 1: Retrosynthetic disconnection showing the central role of the activated acyl species.

Method A: The Acid Chloride Protocol (Scale-Up Preferred)[1]

This method utilizes thionyl chloride (


) to generate the highly reactive acid chloride, overcoming the steric hindrance of the adamantyl group.[1]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 1-Adamantanecarboxylic acid.[1][2]

  • Activator: Thionyl chloride (

    
    ) (Excess).[1]
    
  • Nucleophile: Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1]
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Water.[1]

Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)[1]
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Dissolution: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry DCM or benzene.

  • Chlorination: Add thionyl chloride (1.5 – 3.0 eq) dropwise.[1] Optional: Add 1-2 drops of dry DMF to catalyze the reaction (Vilsmeier-Haack intermediate formation).[1]

  • Reflux: Heat to reflux (approx. 40-50°C for DCM) for 2–4 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of -OH stretch in IR.[1]

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. Caution:  Use a caustic scrubber for acidic off-gassing.[1] The residue is 1-adamantanecarbonyl chloride (usually a waxy solid).[1]
    
Phase 2: Hydroxaminolysis[1]
  • Preparation of Free Hydroxylamine: In a separate vessel, dissolve

    
     (3.0 eq) in a minimum amount of water.[1] Add 
    
    
    
    (3.0 eq) or
    
    
    (excess) at 0°C to generate free hydroxylamine.[1]
    • Note: Free hydroxylamine is unstable; prepare immediately before use.[1]

  • Coupling: Dissolve the crude acid chloride from Phase 1 in dry THF or DCM.

  • Addition: Add the acid chloride solution dropwise to the cold (0°C) hydroxylamine mixture with vigorous stirring.

    • Critical Control: Keep Temperature < 10°C. Exotherms can trigger side reactions.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–12 hours.

  • Workup: Acidify carefully to pH ~6 with dilute HCl. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Methanol/Water or Hexane/Ethyl Acetate.

Data Summary: Method A
ParameterSpecificationNotes
Yield 80–95%Highly efficient for simple substrates.
Purity >98%After recrystallization.[1][3][4][2]
Key Risk Hydrolysis of Acid ChlorideEnsure anhydrous conditions in Phase 1.[1]

Method B: CDI-Mediated Coupling (Mild Conditions)[1]

For substrates sensitive to acidic conditions or when avoiding corrosive thionyl chloride is preferred, 1,1'-Carbonyldiimidazole (CDI) offers a direct "one-pot" activation.

Reagents
  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).[5][6]

  • Nucleophile: Hydroxylamine hydrochloride (

    
    ).[1]
    
  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Protocol
  • Activation: Dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous THF under inert atmosphere (

    
    /Ar).
    
  • CDI Addition: Add CDI (1.1 – 1.2 eq) in one portion.

    • Observation: Evolution of

      
       gas indicates successful activation.[1] Stir at RT for 1 hour until gas evolution ceases.
      
  • Hydroxylamine Preparation: In a separate flask, generate free hydroxylamine by mixing

    
     (2.0 eq) with an equimolar amount of base (e.g., 
    
    
    
    ) in THF/Water, or use commercially available 50% aqueous
    
    
    .[1]
  • Coupling: Add the hydroxylamine solution to the activated acyl imidazole mixture.

  • Completion: Stir at RT for 12–24 hours.

  • Workup: Evaporate THF. Dilute with water and acidify to pH 5-6. The product often precipitates directly; otherwise, extract with EtOAc.[1]

Workflow Start 1-Adamantanecarboxylic Acid Activation Activation with CDI (THF, RT, 1h) Start->Activation Intermediate Acyl Imidazole Intermediate (+ CO2 gas) Activation->Intermediate - Imidazole Coupling Addition of NH2OH (RT, 12-24h) Intermediate->Coupling Product Crude Hydroxamic Acid Coupling->Product Purification Acidify & Recrystallize Product->Purification

Figure 2: Workflow for the CDI-mediated synthesis, avoiding corrosive acid chlorides.

Critical Control: The Lossen Rearrangement

The most significant failure mode in hydroxamic acid synthesis is the Lossen Rearrangement.[1] If the O-acyl hydroxamic acid derivative is formed (via over-acylation) or if the reaction is heated excessively with base, the molecule rearranges to an isocyanate.[1][7]

Mechanism:



Prevention Strategy:

  • Temperature: Never heat the reaction mixture above 50°C once hydroxylamine is added.

  • Stoichiometry: Avoid excess acylating agent (Acid Chloride/CDI) relative to hydroxylamine to prevent formation of the

    
    -diacyl species, which is the primary precursor to the rearrangement.[1]
    
  • pH Control: Avoid strongly basic conditions (

    
    ) during workup.
    

Characterization Criteria

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • Iron(III) Chloride Test: Dissolve a small amount of product in MeOH and add 1%

    
    .[1] A deep red/violet color confirms the presence of the hydroxamic acid group (chelation complex).[1]
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       10.30 ppm (s, 1H, -NH OH) - Broad singlet, exchangeable.
      
    • 
       8.60 ppm (s, 1H, -NOH ) - Broad singlet, exchangeable.
      
    • 
       1.9 – 1.6 ppm (m, 15H, Adamantane cage protons).[1]
      
  • IR Spectroscopy:

    • Broad band at 3200–3400

      
       (O-H and N-H stretch).[1]
      
    • Strong band at 1620–1660

      
       (C=O[1] Amide I).
      

References

  • Marmion, C. J., et al. (2004).[1] "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry. Link[1]

  • Riva, E., et al. (2009).[1][3][8][9] "Efficient Continuous Flow Synthesis of Hydroxamic Acids." Journal of Organic Chemistry. Describes the optimization of ester-to-hydroxamic acid conversion. Link[1]

  • Gakhar, G., et al. (2022).[1][4][9] "Probing Adamantane Arylhydroxamic Acids against Trypanosoma brucei." Molbank.[1] Details the CDI coupling protocol for adamantane derivatives. Link

  • Reddy, A. S., et al. (2008).[1] "Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N′-Carbonyldiimidazole." Tetrahedron Letters. Validates the CDI mechanism. Link[1]

  • Organic Syntheses. "1-Adamantanecarboxylic acid." Provides the foundational purification for the starting material.[1] Link

Sources

n-Hydroxyadamantane-1-carboxamide mechanism of action

Technical Deep Dive: -Hydroxyadamantane-1-carboxamide (AHA)

Mechanism of Action, Synthesis, and Evaluation Protocols

Executive Summary

Adamantane-1-hydroxamic acid (AHA)1

By combining the lipophilic adamantane cage with a hydrophilic hydroxamic acid "warhead," AHA bridges the gap between bioavailability and specific metalloenzyme inhibition. This guide details the molecular mechanism of nickel chelation, provides a self-validating synthesis protocol, and outlines the industry-standard colorimetric assay for evaluating inhibitory potency.

Chemical & Structural Basis

To understand the mechanism, one must first deconstruct the molecule's two functional domains:

  • The Anchor (Adamantane Cage): The tricyclic adamantane moiety provides significant lipophilicity and steric bulk. This allows the molecule to traverse bacterial cell membranes (e.g., H. pylori) and occupy the hydrophobic pocket adjacent to the enzyme's active site, stabilizing the inhibitor-enzyme complex.

  • The Warhead (Hydroxamic Acid): The

    
    -hydroxycarboxamide group (
    
    
    ) is a classic metal-chelating pharmacophore. It possesses a
    
    
    near 9.0, allowing it to exist primarily in the protonated form at physiological pH, but readily coordinate with transition metals upon active site entry.

Mechanism of Action (MoA)

Molecular Target: Urease Metalloenzyme

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2][3][4] This reaction is critical for H. pylori survival, as the produced ammonia neutralizes stomach acid, creating a habitable microenvironment.

Reaction Catalyzed by Urease:

Inhibition Logic: Bidentate Chelation

AHA functions as a competitive inhibitor . It mimics the substrate (urea) but, instead of being hydrolyzed, it locks the catalytic metal ions in an inactive state.

  • Step 1: Entry: AHA enters the active site, guided by hydrophobic interactions between the adamantane cage and the active site flap (often involving His323 residues).

  • Step 2: Displacement: The hydroxamic acid moiety displaces the loosely bound water molecule or hydroxide ion that usually bridges the two Nickel ions (

    
     and 
    
    
    ).
  • Step 3: Chelation: The oxygen atoms of the carbonyl (

    
    ) and the hydroxyl (
    
    
    ) groups of the hydroxamic acid form a bidentate coordination complex with the bi-nickel center. This forms a stable 5-membered chelate ring, preventing urea from binding and halting hydrolysis.
Pathway Visualization

The following diagram illustrates the molecular interference of AHA within the urease catalytic cycle.

MoA_PathwayUrease_ActiveActive Urease(Bi-Nickel Center w/ Water Bridge)Chelation_ComplexStable Enzyme-Inhibitor Complex(Ni-Ni Bridged by CONHOH)Urease_Active->Chelation_Complex + AHA (Inhibition Path)HydrolysisUrea Hydrolysis(NH3 Production)Urease_Active->Hydrolysis + Urea (Normal Path)Urea_SubstrateUrea (Substrate)Urea_Substrate->HydrolysisAHA_InhibitorN-Hydroxyadamantane-1-carboxamide(AHA)AHA_Inhibitor->Chelation_ComplexChelation_Complex->Hydrolysis BlocksBacterial_DeathAcid Susceptibility(Bacterial Clearance)Chelation_Complex->Bacterial_Death ResultBacterial_SurvivalAcid Neutralization(H. pylori Survival)Hydrolysis->Bacterial_Survival

Figure 1: Mechanistic pathway of Urease inhibition by AHA, highlighting the diversion from ammonia production to bacterial susceptibility.

Experimental Protocols

Synthesis of -Hydroxyadamantane-1-carboxamide

Objective: Convert 1-adamantanecarboxylic acid to its hydroxamic acid derivative via an acid chloride intermediate.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess)
    
  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)
    
  • Potassium carbonate (

    
    ) or Triethylamine (
    
    
    )
  • Solvents: Dichloromethane (DCM), Methanol, Water.

Protocol:

  • Activation: Dissolve 1-adamantanecarboxylic acid in DCM. Add thionyl chloride dropwise at

    
    . Reflux for 2 hours to generate adamantane-1-carbonyl chloride. Evaporate solvent and excess 
    
    
    under vacuum.
  • Preparation of Hydroxylamine: In a separate flask, dissolve

    
     in methanol. Add base (
    
    
    ) to liberate free hydroxylamine. Filter off the KCl precipitate.
  • Coupling: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the hydroxylamine solution at

    
    . Stir at room temperature for 4–6 hours.
    
  • Workup: Evaporate methanol. Resuspend residue in water. Acidify to pH 3 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Validation: Check melting point (Expected:

      
      ) and ferric chloride test (Red/Violet color indicates hydroxamic acid).
      
In Vitro Urease Inhibition Assay (Berthelot Method)

Objective: Determine the IC50 of AHA against Jack Bean Urease.

Principle: Urease hydrolyzes urea to ammonia.[1][3][5] Ammonia reacts with phenol and hypochlorite in the presence of nitroprusside to form indophenol blue (

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5). Note: Avoid phosphate buffers as they competitively inhibit urease.

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Substrate: Urea (500 mM stock).

  • Reagents A & B: Phenol-nitroprusside and Alkaline Hypochlorite.

Workflow Diagram:

Assay_Workflowcluster_0Reaction Phasecluster_1Detection PhaseStep1Incubate Enzyme +Inhibitor (AHA)(10 min @ 37°C)Step2Add Urea Substrate(Incubate 15 min)Step1->Step2Step3Add Phenol-Nitroprusside+ HypochloriteStep2->Step3Step4Color Development(20 min @ 37°C)Step3->Step4Step5Measure Absorbance@ 625 nmStep4->Step5

Figure 2: Step-by-step workflow for the Indophenol (Berthelot) Urease Inhibition Assay.

Data Summary & Comparative Potency

The following table summarizes the inhibitory potency of AHA relative to other standard inhibitors. Note that while AHA is less potent than transition-state analogs like PPD, its stability and reversibility make it a valuable probe.

Inhibitor ClassCompoundTarget EnzymeIC50 Value (Approx)Binding Mode
Hydroxamate AHA (

-Hydroxyadamantane-1-carboxamide)
Jack Bean Urease 42

M
Bidentate Chelation
HydroxamateAcetohydroxamic Acid (Standard)Jack Bean Urease~90

M
Bidentate Chelation
PhosphoramideNBPTOJack Bean Urease2.1 nMTridentate/Bridging
Urea AnalogHydroxyureaJack Bean Urease100

M
Monodentate

Data Source: Consolidated from kinetic studies on hydroxamic acid derivatives [1, 2].

References

  • Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Urease Inhibitors: A Review of the Patent Literature. Source: Expert Opinion on Therapeutic Patents. URL:[Link][4]

  • Synthesis and Urease Inhibitory Activity of Adamantane-Type Hydroxamic Acids. Source: Chemical & Pharmaceutical Bulletin. URL:[Link]

  • Methods for Hydroxamic Acid Synthesis. Source: Current Organic Synthesis / NIH. URL:[Link]

discovery and synthesis of novel adamantane carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Adamantane Carboxamides

Executive Summary

The adamantane scaffold, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has cemented its status as a privileged scaffold in modern medicinal chemistry.[1][2][3][4][5] Its unique three-dimensional structure offers a robust framework for the strategic orientation of pharmacophoric groups, enabling enhanced target engagement and improved pharmacokinetic profiles.[1][6] This guide delves into a particularly fruitful class of its derivatives: the adamantane carboxamides. We will explore the causal reasoning behind their design, dissect key synthetic methodologies, and survey their diverse therapeutic applications, providing field-proven insights for professionals engaged in the vanguard of drug discovery.

The Adamantane Moiety: A Cornerstone of Modern Drug Design

First isolated from crude oil in 1933 and made synthetically accessible by Schleyer's rearrangement in 1957, the adamantane cage quickly transitioned from a chemical curiosity to a cornerstone of pharmaceutical development.[1] Its incorporation into small molecules is a deliberate strategy to impart specific, advantageous physicochemical properties. This is evidenced by the clinical success of adamantane-containing drugs such as the antiviral amantadine, the neuroprotective agent memantine for Alzheimer's disease, and the anti-diabetic vildagliptin.[1][3][7]

The rationale for employing this scaffold is multifaceted and grounded in key medicinal chemistry principles:

  • Enhanced Lipophilicity: The hydrocarbon cage significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[1][3][6] An adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[1][6]

  • Metabolic Stability: The rigid, strain-free structure of adamantane is exceptionally stable and resistant to metabolic degradation.[3] When positioned strategically, it can shield adjacent, more labile functional groups—such as an amide bond—from enzymatic cleavage, thereby extending the drug's plasma half-life.[1][8]

  • Three-Dimensionality for Optimal Target Binding: In an era of drug discovery seeking to move beyond flat, aromatic systems, the bulky, tetrahedral geometry of adamantane provides a unique three-dimensional scaffold.[1][6] This allows for the precise spatial arrangement of substituents to effectively probe and occupy deep, hydrophobic pockets within biological targets like enzymes and receptors, often leading to enhanced potency and selectivity.[1][6]

The combination of this unique cage with a carboxamide linker—a classic, stable, and synthetically tractable functional group capable of forming crucial hydrogen bond interactions—creates a powerful pharmacophoric combination that has been explored across a wide range of therapeutic areas.

G cluster_0 Adamantane Scaffold Properties cluster_1 Pharmacokinetic & Pharmacodynamic Advantages Lipophilicity Lipophilicity BBB Penetration BBB Penetration Lipophilicity->BBB Penetration Rigidity Rigidity Metabolic Stability Metabolic Stability Rigidity->Metabolic Stability 3D Structure 3D Structure Target Binding Target Binding 3D Structure->Target Binding Title Figure 1: Adamantane Properties to Drug Advantage Causality

Caption: Figure 1: Adamantane Properties to Drug Advantage Causality.

Core Synthetic Strategies for Adamantane Carboxamides

The synthesis of adamantane carboxamides is generally robust and can be approached through several reliable strategies. The choice of method depends on the availability of starting materials, the desired complexity of the final molecule, and the scale of the synthesis.

Strategy 1: Direct Amide Coupling (The Workhorse Route)

The most prevalent and straightforward method involves the coupling of an adamantane-derived carboxylic acid with a suitable amine. This approach is highly modular, allowing for extensive Structure-Activity Relationship (SAR) exploration by varying either the amine or the substitution on the adamantane core.

Workflow:

  • Activation of Adamantanecarboxylic Acid: The carboxylic acid is converted into a more reactive species to facilitate nucleophilic attack by the amine. Common methods include:

    • Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the highly reactive acid chloride. This is a classic, high-yielding method.

    • In Situ Activation with Coupling Reagents: A wide array of peptide coupling reagents can be used, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like N-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt). This method is milder and has a broader functional group tolerance.

  • Amide Bond Formation: The activated adamantane species is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) to neutralize the acid byproduct.

G Adamantane-COOH Adamantane Carboxylic Acid Activator Activation (e.g., SOCl₂ or EDCI/HOBt) Adamantane-COOH->Activator Activated_Ad Activated Intermediate (e.g., Acid Chloride) Activator->Activated_Ad Product Adamantane Carboxamide Activated_Ad->Product Amine Primary or Secondary Amine (R-NH₂) Amine->Product Base Base (e.g., TEA, DIPEA) Base->Product Title Figure 2: General Workflow for Amide Coupling Synthesis

Caption: Figure 2: General Workflow for Amide Coupling Synthesis.

Strategy 2: Multicomponent Reactions (MCRs) for Library Generation

For rapid discovery and the generation of chemical libraries, multicomponent reactions offer a highly efficient approach. The Ugi and Passerini reactions, in particular, can incorporate an adamantane-containing starting material (e.g., an adamantane aldehyde or isocyanide) to quickly generate complex α-acyloxy or α-amino carboxamides in a single pot.[8][9] This strategy is ideal for exploring a large chemical space with minimal synthetic effort and waste generation.

Therapeutic Landscape and Biological Validation

Adamantane carboxamides have demonstrated significant activity against a diverse array of biological targets, validating their importance in drug development. The inherent properties of the adamantane cage often contribute directly to the observed potency.

Target/Application AreaRepresentative Compound ClassReported Biological Activity/SignificanceReference(s)
Neuropathic Pain/Inflammation N-(1-Adamantyl)benzamidesPotent antagonists of the P2X7 receptor, an ion channel involved in pain and inflammatory signaling.[1][10][11]
Type 2 Diabetes α-Sulfonamido-N-adamantanecarboxamidesPotent and selective inhibitors of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and metabolic syndrome.[12]
Oncology N-(adamantane-2-yl)-N'-(substituted) amides (e.g., Opaganib)Inhibition of key enzymes in cancer signaling pathways, such as sphingosine kinase 2, leading to anti-proliferative effects.[13]
Tuberculosis N-(Adamantanol)indole-2-carboxamidesInhibition of the MmpL3 transporter in Mycobacterium tuberculosis, essential for cell wall biosynthesis. Active against drug-resistant strains.[14]
Neuropathies α-Acyloxy carboxamidesModulation (antagonism) of the TRPM8 channel, a thermosensory ion channel implicated in cold allodynia.[8][9]
Enzyme Inhibition Adamantane-monoterpene hybridsInhibition of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for adjunct cancer therapy.[15]

Self-Validating Protocol: Synthesis of N-(4-chlorophenyl)adamantane-1-carboxamide

This protocol describes a standard, reliable method for the synthesis of a representative adamantane carboxamide via the acid chloride route. The success of each step validates the reactivity of the intermediates and the purity of the final product.

Objective: To synthesize N-(4-chlorophenyl)adamantane-1-carboxamide from adamantane-1-carboxylic acid and 4-chloroaniline.

Materials:

  • Adamantane-1-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 4-chloroaniline (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

Step 1: Formation of Adamantane-1-carbonyl chloride (Self-Validation: Vigorous gas evolution)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add adamantane-1-carboxylic acid (e.g., 5.0 g).

  • Add anhydrous DCM (50 mL) to dissolve the acid.

  • Slowly add thionyl chloride (e.g., 4.0 mL) dropwise at room temperature. Causality: Thionyl chloride is a highly effective chlorinating agent that converts the less reactive carboxylic acid into the highly electrophilic acid chloride, priming it for nucleophilic attack. The reaction produces SO₂ and HCl as gaseous byproducts, driving the reaction to completion.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction is complete when gas evolution ceases.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude adamantane-1-carbonyl chloride as a solid. This intermediate is typically used immediately without further purification.

Step 2: Amide Coupling (Self-Validation: Formation of a precipitate)

  • Dissolve the crude adamantane-1-carbonyl chloride in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • In a separate flask, dissolve 4-chloroaniline (e.g., 3.5 g) and triethylamine (e.g., 5.8 mL) in anhydrous DCM (30 mL).

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form. Causality: The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours or until TLC analysis indicates the consumption of the starting materials.

Step 3: Workup and Purification (Self-Validation: Clean separation of layers and crystallization)

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Causality: The acid wash removes excess amine and base. The bicarbonate wash removes any unreacted acid chloride and neutralizes residual acid. The brine wash removes residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, N-(4-chlorophenyl)adamantane-1-carboxamide, as a white crystalline solid.

Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Future Perspectives and Authoritative Grounding

The adamantane carboxamide scaffold is far from fully exploited. The future of its development lies in leveraging modern chemical and computational technologies to design next-generation therapeutics with superior efficacy and safety profiles.

  • Advanced Synthetic Methodologies: The adoption of techniques like C-H activation will allow for the late-stage functionalization of the adamantane core, providing access to previously unreachable chemical space.[3] Furthermore, the use of flow chemistry can enable safer, more scalable, and highly controlled syntheses of these derivatives.[10]

  • Computationally-Guided Design: The use of artificial intelligence and machine learning models can accelerate the discovery process by predicting the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and biological activities of virtual adamantane carboxamide libraries, prioritizing the synthesis of the most promising candidates.[3]

  • Bioisosteric Replacement: Strategic replacement of the adamantane core with other lipophilic bicyclic groups or the introduction of fluorine atoms can be used to meticulously fine-tune properties such as aqueous solubility, metabolic stability, and target affinity, overcoming liabilities of lead compounds.[11][16][17][18]

By integrating these advanced approaches with the foundational chemical principles outlined in this guide, researchers and drug development professionals can continue to unlock the immense therapeutic potential of novel adamantane carboxamides.

References

  • Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC.
  • (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. ConnectSci.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. BenchChem.
  • Leung, C. H., & Al-Horani, R. A. (n.d.). Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC.
  • Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org.
  • Haimhoffer, Á., Buki, A., & Wölfling, J. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition - PMC.
  • Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Wiley Online Library.
  • (2025, November 21). New Insights into Adamantane-Linked Heterocycles and Their Effects. BIOENGINEER.ORG.
  • Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2020, September 15). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed.
  • Helal, M. H., Abusaif, M. S., & Ragab, F. A. F. (2025, November 21). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Taylor & Francis Online.
  • (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • (2025, October 5). Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (n.d.).
  • (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
  • (2025, November 4). Carboxamides and amines having two and three adamantane fragments | Request PDF.
  • Laguado, J., Pérez de la Cruz, G., Fernández-Dueñas, V., & Ciruela, F. (n.d.). An adamantane-based ligand as a novel chemical tool for thermosensory TRPM8 channel therapeutic modulation - PMC.
  • (2026, February 13). Resistant Influenza A Treatment: Adamantane and Boron Clusters. Omnicuris.
  • Biologically-active adamantane-based derivatives.
  • Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds - Benchchem. BenchChem.
  • Laguado, J., Pérez de la Cruz, G., Fernández-Dueñas, V., & Ciruela, F. (2025, July 15).
  • (2015, May 6). Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Royal Society of Chemistry.
  • Zheldakov, E. V., Kukurina, O. S., Suslov, E. V., & Volcho, K. P. (2021, May 24). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI.
  • Dal Piaz, V., & Giovannoni, M. P. (n.d.). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release - PMC.
  • Alsayed, A. Q. R., Gunosewoyo, H., & Bishai, W. R. (2021, January 15). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant. CORE.
  • Kassiou, M., & Gibert, A. (2017, August 25). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | ACS Chemical Neuroscience.
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Royal Society of Chemistry.

Sources

In Silico Modeling of n-Hydroxyadamantane-1-carboxamide: A Structural Dynamics Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Computational Chemistry / Structure-Based Drug Design (SBDD) Target Interaction: Zinc-Dependent Metalloenzymes (Primary: Histone Deacetylase - HDAC)[1]

Executive Summary

This guide provides a rigorous technical framework for the in silico modeling of n-Hydroxyadamantane-1-carboxamide (HACA).[1] While the adamantane cage provides a rigid, lipophilic "cap" that exploits hydrophobic pockets, the hydroxamic acid moiety functions as a potent Zinc-Binding Group (ZBG).

Modeling this specific molecule presents a classic but distinct challenge in computational medicinal chemistry: accurately simulating the coordination geometry between a monodentate or bidentate ligand and a catalytic metal ion (


) .[1] Standard docking protocols often fail here due to poor handling of metal coordination bonds and protonation states. This guide details a self-validating workflow to overcome these artifacts.

Molecular Architecture & Pharmacophore Analysis[2]

Before initiating calculations, one must deconstruct the ligand into its functional pharmacophores to select the correct force fields.

ComponentChemical StructureFunctionModeling Challenge
The Cap Adamantane (Tricyclo[3.3.1.1

]decane)
Hydrophobic surface recognition; steric bulk.[1]High lipophilicity (

); rigid geometry requires precise pocket fit.[1]
The Linker (Direct attachment)Connects Cap to Warhead.[1]Short linker limits flexibility; Cap must be close to the metal center.
The Warhead Hydroxamic Acid (

)
Chelates catalytic

ion.[1]
Protonation State: Neutral vs. Anionic. Tautomerism: Amide vs. Iminol.
The Critical Decision: Protonation State

Hydroxamic acids have a


 typically between 8.0 and 9.0. In the bulk solvent at pH 7.4, they are largely neutral. However, inside the active site of metalloenzymes (like HDACs or Urease), the deprotonated (anionic) form is often the active species  that coordinates with 

in a bidentate fashion.
  • Directive: You must generate both the neutral and deprotonated (-1 charge) conformers.

  • Causality: Modeling only the neutral form often leads to "monodentate" binding poses that artificially lower the binding affinity scores, contradicting experimental

    
     data.
    

Phase I: Ligand Preparation & Parameterization[1]

Do not rely on auto-generated topologies for the ZBG.[1] The charge distribution on the hydroxamate group is critical for stable molecular dynamics (MD).

Step-by-Step Protocol
  • Structure Generation: Generate the 3D structure of HACA.

  • QM Optimization:

    • Perform a geometry optimization using DFT (Density Functional Theory).[1]

    • Recommended Level: B3LYP/6-31G(d,p) or

      
      B97X-D (to account for dispersion on the adamantane cage).[1]
      
    • Solvation: Use a PCM (Polarizable Continuum Model) water model.[1]

  • Charge Calculation:

    • Extract RESP (Restrained Electrostatic Potential) charges.[1]

    • Why: Standard Gasteiger charges often underestimate the polarization of the hydroxamate oxygen atoms, leading to unstable Zn coordination during MD.

Phase II: Target Selection & The "Zinc Problem"

The primary target for HACA is the Histone Deacetylase (HDAC) family (specifically Class I/IIb), where the adamantane fits the hydrophobic tube and the hydroxamate binds the Zinc.

The Zinc Coordination Challenge

Classical force fields (AMBER, CHARMM) treat ions as point charges (non-bonded model). This often causes the Zinc ion to "float away" or coordinate with water instead of the inhibitor during simulation.

Solution: The Cationic Dummy Atom (CaDA) Approach

To maintain structural integrity without defining explicit covalent bonds (which prevents ligand exchange), use the Cationic Dummy Atom model .

  • Concept: Place "dummy" atoms around the central Zinc nucleus in a tetrahedral or octahedral geometry.

  • Implementation:

    • The central Zn carries a partial charge.

    • The dummy atoms carry the remaining positive charge and provide steric repulsion/attraction to enforce correct coordination geometry (tetrahedral for HDACs).

  • Reference: Pang, Y. P. (1999).[2] Successful molecular dynamics simulation of the zinc-bound farnesyltransferase... (See References).

Phase III: Docking Workflow (Ensemble-Based)

Since the adamantane cage is bulky and rigid, "Induced Fit" docking is mandatory. A rigid receptor grid will likely result in clashes.

Protocol
  • Grid Generation:

    • Center the grid on the catalytic

      
       of the target (e.g., HDAC1 PDB: 4BKX or HDAC6 PDB: 5EDU).
      
    • Constraint: Define a metal-coordination constraint. The hydroxamate oxygen atoms must be within 2.5 Å of the Zinc ion.

  • Docking Algorithm:

    • Use Gold (ChemPLP scoring) or Glide (XP mode) .[1]

    • Crucial Setting: Allow rotation of the receptor hydroxyls (Tyr, Ser, Thr) in the active site tunnel. The adamantane cage requires the tunnel walls to "breathe."

  • Scoring:

    • Filter poses by RMSD to known ZBG . Compare the hydroxamate position to a co-crystallized ligand (e.g., SAHA/Vorinostat).

    • Reject poses where the adamantane cage is solvent-exposed (it must be buried in the hydrophobic tube).[1]

Phase IV: Molecular Dynamics & Stability Analysis[1]

Docking gives a static snapshot. MD is required to verify if the adamantane cage stays buried and if the Zinc chelation holds.

Simulation Setup
  • Engine: GROMACS or NAMD.[1]

  • Force Field: CHARMM36m (best for protein-lipid-ligand balance) or AMBER ff14SB with compatible ligand parameters (GAFF2).[1]

  • Time Scale: Minimum 100 ns. The adamantane cage is slow-moving; short simulations (10-20 ns) will not reveal drift.[1]

Analysis Metrics (The Self-Validating System)

To ensure trustworthiness, the simulation must pass these checks:

MetricThreshold / CriteriaInterpretation
Zn-O Distance

Å (Stable)
If distance > 3.0 Å for >10% of time, the model is invalid (chelation broken).[1]
Ligand RMSD

Å relative to start
High RMSD implies the adamantane cage is too small for the pocket or the force field is repelling it.
H-Bond Analysis Occupancy > 60%Check H-bonds between hydroxamate -NH- and the conserved Histidine/Tyrosine in the active site (e.g., His142/Tyr306 in HDAC8).[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for the in silico campaign, specifically addressing the metal-binding state.

G cluster_prep Phase 1: Ligand Parametrization cluster_dock Phase 2: Metal-Constraint Docking cluster_md Phase 3: Dynamic Validation start Ligand: this compound pka pKa Calculation (Jaguar/Epik) start->pka state_split State Split pka->state_split neutral Neutral Form (Solvent) state_split->neutral pH 7.4 (Bulk) anionic Anionic Form (Metal Bound) state_split->anionic Active Site (Zn interaction) qm DFT Optimization (B3LYP/6-31G**) anionic->qm resp RESP Charge Fitting qm->resp dock Ensemble Docking (Gold/Glide) resp->dock target Target Prep: HDAC (Define Zn2+ Model) grid Grid Gen + Metal Constraint (Zn-O < 2.5A) target->grid grid->dock md_setup MD Setup (Cationic Dummy Atom) dock->md_setup sim 100ns Production Run md_setup->sim check Stability Check: Zn-O Distance sim->check valid Valid Model: Proceed to FEP/Binding Energy check->valid Stable Chelation fail Invalid: Refine Force Field check->fail Ligand Drift fail->md_setup

Caption: Workflow for modeling Zinc-binding hydroxamates. Note the critical path for the Anionic form and RESP charge fitting.

Key References

  • Zinc Parameterization (The "Dummy Atom" Method):

    • Pang, Y. P. (1999). Successful molecular dynamics simulation of the zinc-bound farnesyltransferase using the cationic dummy atom approach. Proteins: Structure, Function, and Bioinformatics.

    • [1]

  • Hydroxamic Acid Docking Protocols:

    • Khan, S., et al. (2025).[3] Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies. MDPI.

    • [1]

  • Adamantane-Based HDAC Inhibitors:

    • Gopalan, B., et al. (2013).[4] Discovery of Adamantane Based Highly Potent HDAC Inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4]

  • Force Field Development for Metalloproteins:

    • Li, P., & Merz, K. M. (2017). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling.

    • [1]

Sources

The Adamantane Scaffold: A Privileged Structure in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Lipophilic Bullet" in Modern Medicinal Chemistry

First isolated from crude oil in 1933 and made widely accessible through synthesis in 1957, adamantane has evolved from a chemical curiosity to a cornerstone in modern drug design.[1] Its unique tricyclic alkane structure, a rigid, diamondoid cage, bestows a combination of physicochemical properties that make it a "privileged scaffold" in medicinal chemistry.[2] The adamantane moiety is characterized by its high lipophilicity, metabolic stability, and a three-dimensional architecture that allows for the precise orientation of functional groups.[3][4] These attributes have been harnessed to enhance the potency, selectivity, and pharmacokinetic profiles of numerous enzyme inhibitors, with several adamantane-based drugs currently in clinical use for a range of diseases, including type 2 diabetes, viral infections, and neurodegenerative disorders.[1][3][5]

This guide provides an in-depth technical overview of the role of the adamantane core in the design and development of various classes of enzyme inhibitors. We will explore the structure-activity relationships (SAR), mechanisms of action, and synthetic strategies for adamantane-based inhibitors targeting key enzymes in human disease.

The Physicochemical Advantages of the Adamantane Moiety

The utility of adamantane in drug design stems from several key properties:

  • Lipophilicity: The hydrocarbon cage of adamantane significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4][6]

  • Rigidity and Three-Dimensionality: The rigid, cage-like structure provides a well-defined orientation for appended functional groups, facilitating high-affinity interactions with the active sites of target enzymes.[4][7] This contrasts with more flexible scaffolds, where the entropic cost of adopting the correct binding conformation can reduce affinity.

  • Metabolic Stability: The adamantane core itself is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug by increasing its half-life.[3][7]

  • Hydrophobic Interactions: The bulky and hydrophobic nature of the adamantane group allows it to effectively occupy and interact with hydrophobic pockets within enzyme active sites, often acting as a "lipophilic bullet" that anchors the inhibitor to its target.[4]

Adamantane-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a key enzyme in the prereceptor metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol.[8] Elevated levels of cortisol in specific tissues are implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[8] Therefore, selective inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions.

Mechanism of Action and Signaling Pathway

11β-HSD1 inhibition reduces the intracellular concentration of cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR). This, in turn, modulates the expression of genes involved in glucose and lipid metabolism.

Glucocorticoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisone_ext Cortisone Cortisone_cyt Cortisone Cortisone_ext->Cortisone_cyt 11b-HSD1 11β-HSD1 Cortisone_cyt->11b-HSD1 Substrate Cortisol_cyt Cortisol 11b-HSD1->Cortisol_cyt Conversion GR_complex GR-Hsp90 Complex Cortisol_cyt->GR_complex Binds and activates GR_active Active GR GR_complex->GR_active GR_dimer GR Dimer GR_active->GR_dimer Adamantane_Inhibitor Adamantane-based Inhibitor Adamantane_Inhibitor->11b-HSD1 Inhibits GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Expression Altered Gene Expression GRE->Gene_Expression

Caption: Inhibition of 11β-HSD1 by adamantane-based inhibitors.

Structure-Activity Relationship (SAR)

A variety of adamantane-containing scaffolds have been explored as 11β-HSD1 inhibitors, including adamantyl amides, ethers, and ethanones.[3][8][9] Molecular docking studies have revealed that the bulky adamantane group typically occupies a hydrophobic pocket in the enzyme's active site, forming close contacts with aliphatic residues such as Ala172, Leu171, and Val180.[10]

Compound ClassRepresentative Compoundh11β-HSD1 IC50 (nM)Key SAR Insights
Adamantyl Ethanones4-(2-adamantan-1-yl-2-oxoethoxymethyl)-N,N-dimethylbenzamide50-70The adamantyl ethanone moiety is a potent pharmacophore. Modifications to the benzamide portion can fine-tune activity and pharmacokinetic properties.[8]
Adamantyl AmidesAdamantane-1-carboxylic acid (2-methyl-2-{4-[5-(trifluoromethyl)-pyridin-2-yl]-piperazin-1-yl}-propyl)-amidePotent (specific values vary)The amide linker is crucial for activity. The adamantane group provides a hydrophobic anchor.[9]
Adamantane EthersVariesPotentThe ether linkage allows for diverse substitutions to explore the active site.[3]
Experimental Protocol: Synthesis of an Adamantyl Ethanone 11β-HSD1 Inhibitor

The following is a representative protocol for the synthesis of an adamantyl ethanone derivative, adapted from the literature.[11]

Step 1: Synthesis of 2-bromo-1-(adamantan-1-yl)ethan-1-one

  • To a solution of 1-adamantyl methyl ketone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform) at 0 °C, add bromine (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Step 2: Coupling with an aromatic alcohol

  • To a solution of a substituted aromatic alcohol (e.g., 4-(hydroxymethyl)-N,N-dimethylbenzamide) (1.0 eq) in a polar aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (1.1 eq).

  • Stir for 30 minutes at 0 °C, then add a solution of 2-bromo-1-(adamantan-1-yl)ethan-1-one (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to obtain the final adamantyl ethanone inhibitor.

Adamantane-Based Inhibitors of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid, converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[12] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for hypertension, inflammation, and pain.[12]

Mechanism of Action and Signaling Pathway

By inhibiting sEH, adamantane-based inhibitors prevent the degradation of EETs, thereby potentiating their beneficial effects on blood pressure regulation and inflammation.

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Conversion Adamantane_Inhibitor Adamantane-based Inhibitor Adamantane_Inhibitor->sEH Inhibits

Caption: The role of sEH in the arachidonic acid cascade and its inhibition.

Structure-Activity Relationship (SAR)

Adamantyl ureas and diureas are among the most potent classes of sEH inhibitors.[2][13] The adamantane moiety typically binds in a hydrophobic region of the active site, while the urea group forms key hydrogen bonds with catalytic residues such as Asp333, Tyr383, and Tyr466.[6][14]

Compound ClassRepresentative CompoundhsEH IC50 (nM)Key SAR Insights
Adamantyl Ureas1-Adamantyl-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}ureaPotent (specific values vary)The adamantyl group provides a lipophilic anchor. The urea moiety is essential for binding to the catalytic triad. Modifications to the second substituent on the urea can modulate potency and solubility.[3]
Adamantyl Diureas1,6-(hexamethylene)bis[(adamant-1-yl)urea]0.5The presence of two adamantyl urea motifs connected by a flexible linker can lead to very high potency, potentially through simultaneous interaction with multiple sites on the enzyme.[14]
Experimental Protocol: Synthesis of an Adamantyl Urea sEH Inhibitor

The following is a general protocol for the synthesis of an adamantyl urea derivative.[3]

  • To a solution of a primary amine (1.0 eq) in a polar aprotic solvent (e.g., DMF) at 0 °C, add adamantyl isocyanate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.0 eq).

  • Stir the reaction mixture at room temperature for 8 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl and add water to precipitate the product.

  • Collect the white precipitate by suction filtration, wash with water, and dry under vacuum to obtain the adamantyl urea inhibitor.

Adamantane-Based Inhibitors of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[15] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[16]

Mechanism of Action and Signaling Pathway

HDAC inhibitors increase the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. They can also affect the acetylation status and function of non-histone proteins involved in various cellular processes.

HDAC_Inhibition cluster_nucleus Nucleus Chromatin_condensed Condensed Chromatin (Gene silencing) HAT Histone Acetyltransferase (HAT) Chromatin_condensed->HAT Acetylation Chromatin_relaxed Relaxed Chromatin (Gene expression) HAT->Chromatin_relaxed HDAC Histone Deacetylase (HDAC) HDAC->Chromatin_condensed Chromatin_relaxed->HDAC Deacetylation Tumor_Suppressor_Genes Tumor Suppressor Genes Chromatin_relaxed->Tumor_Suppressor_Genes Allows expression of Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Tumor_Suppressor_Genes->Cell_Cycle_Arrest Adamantane_Inhibitor Adamantane-based Inhibitor Adamantane_Inhibitor->HDAC Inhibits

Caption: Mechanism of action of adamantane-based HDAC inhibitors.

Structure-Activity Relationship (SAR)

Many HDAC inhibitors consist of a zinc-binding group (ZBG), a linker, and a cap group.[15] The adamantane moiety often serves as a bulky, hydrophobic cap group that interacts with the surface of the enzyme near the active site channel.[4]

Compound ClassRepresentative CompoundHDAC1 IC50 (nM)Key SAR Insights
Adamantane-based HydroxamatesVariesPotentThe hydroxamic acid acts as the ZBG. The adamantane cap group enhances potency and can improve pharmacokinetic properties.[4]
Adamantane-based Cinnamic AcidsCompound 6 (in reference)PotentThe cinnamic acid scaffold can be functionalized with an adamantyl group to improve brain penetrance.[4]
Experimental Protocol: Synthesis of an Adamantane-Based Hydroxamic Acid HDAC Inhibitor

The following is a generalized, two-step protocol for the synthesis of an adamantane-based hydroxamic acid HDAC inhibitor.[4]

Step 1: Amide Coupling

  • Couple an adamantane-containing carboxylic acid with an appropriate amine-containing linker (e.g., a methyl ester of an amino acid) using standard peptide coupling reagents (e.g., DCC, HOBt) in a suitable solvent like DMF.

  • Monitor the reaction by TLC and purify the resulting amide by column chromatography.

Step 2: Hydroxamic Acid Formation

  • Treat the methyl ester from Step 1 with an excess of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium carbonate) in a solvent mixture such as methanol/water.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the final hydroxamic acid inhibitor.

Adamantane-Based Modulators of γ-Secretase

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease by cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[17] While γ-secretase inhibitors have been developed, their clinical utility has been hampered by mechanism-based toxicities due to the inhibition of other important substrates like Notch.[18] γ-Secretase modulators (GSMs) offer an alternative approach by allosterically modulating the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides without blocking its overall activity.[19]

Mechanism of Action and Signaling Pathway

Adamantane-based GSMs are thought to bind to an allosteric site on the presenilin subunit of the γ-secretase complex, inducing a conformational change that alters the processive cleavage of APP.[20] This results in a shift from the production of the aggregation-prone Aβ42 peptide to the shorter, more soluble Aβ38 peptide.

Gamma_Secretase_Modulation APP Amyloid Precursor Protein (APP) Beta_Secretase β-Secretase APP->Beta_Secretase Cleavage by C99 C99 fragment Beta_Secretase->C99 Gamma_Secretase γ-Secretase C99->Gamma_Secretase Cleavage by Abeta42 Aβ42 (Amyloidogenic) Gamma_Secretase->Abeta42 Produces Abeta38 Aβ38 (Less Amyloidogenic) Gamma_Secretase->Abeta38 Shifts production to Adamantane_Modulator Adamantane-based Modulator Adamantane_Modulator->Gamma_Secretase Allosterically modulates

Caption: Allosteric modulation of γ-secretase by adamantane-based compounds.

Structure-Activity Relationship (SAR)

The development of adamantane-based GSMs is an active area of research. The adamantane moiety is thought to provide the necessary lipophilicity to access the intramembrane active site of γ-secretase and to interact with hydrophobic regions of the enzyme complex.

Compound ClassRepresentative CompoundAβ42 Lowering ActivityKey SAR Insights
Adamantanyl SulfonamidesVariesActiveThe sulfonamide linkage is a key feature. The adamantane group provides a lipophilic anchor. Substitutions on the aromatic ring can influence potency and selectivity.[17]
Experimental Protocol: Synthesis of an Adamantanyl Sulfonamide γ-Secretase Modulator

The following is a general procedure for the synthesis of an adamantanyl sulfonamide.[17]

  • React 1-adamantanamine with a substituted arylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute acid, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired adamantanyl sulfonamide.

Adamantane-Based Inhibitors of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release.[21] DPP-4 inhibitors are an important class of oral antidiabetic drugs for the treatment of type 2 diabetes.

Mechanism of Action and Signaling Pathway

By inhibiting DPP-4, adamantane-based drugs like vildagliptin and saxagliptin increase the circulating levels of active GLP-1 and GIP, leading to improved glycemic control.

DPP4_Inhibition Meal_Intake Meal Intake Incretin_Release GLP-1 and GIP Release (from gut) Meal_Intake->Incretin_Release Active_Incretins Active Incretins Incretin_Release->Active_Incretins DPP4 DPP-4 Active_Incretins->DPP4 Substrate Pancreas Pancreas Active_Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Adamantane_Inhibitor Adamantane-based Inhibitor (e.g., Vildagliptin) Adamantane_Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of adamantane-based DPP-4 inhibitors.

Structure-Activity Relationship (SAR)

The adamantane moiety in DPP-4 inhibitors like vildagliptin and saxagliptin occupies a hydrophobic S2 subsite of the enzyme's active site.[22] The interaction with this pocket is crucial for the high potency of these inhibitors.

DrugDPP-4 IC50 (nM)Key SAR Insights
Vildagliptin~2-3The adamantyl group fits snugly into the S2 pocket. The cyanopyrrolidine moiety forms a covalent, reversible bond with the catalytic serine residue of DPP-4.[22]
Saxagliptin~1.3Similar to vildagliptin, the adamantyl group occupies the S2 pocket. The cyanopyrrolidine warhead forms a covalent adduct with the active site serine.[22]

Conclusion and Future Perspectives

The adamantane scaffold continues to be a valuable tool in the design of potent and selective enzyme inhibitors. Its unique combination of lipophilicity, rigidity, and metabolic stability allows for the development of drugs with improved pharmacokinetic and pharmacodynamic properties. The successful clinical application of adamantane-based drugs for a variety of diseases underscores the power of this "lipophilic bullet" in medicinal chemistry.

Future research in this area will likely focus on the development of novel adamantane derivatives with even greater potency and selectivity. The use of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in understanding the molecular interactions between adamantane-based inhibitors and their target enzymes, guiding the design of next-generation therapeutics. Furthermore, the incorporation of the adamantane scaffold into new drug modalities, such as proteolysis-targeting chimeras (PROTACs), may open up new avenues for the treatment of a wide range of diseases.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. [Link]

  • Insight into the binding modes and inhibition mechanisms of adamantyl-based 1,3-disubstituted urea inhibitors in the active site of the human soluble epoxide hydrolase. [Link]

  • Discovery of Adamantane Ethers as Inhibitors of 11beta-HSD-1: Synthesis and Biological Evaluation. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. [Link]

  • Discovery of adamantane based highly potent HDAC inhibitors. [Link]

  • A Convergent Process for the Preparation of Adamantane 11-β-HSD-1 Inhibitors. [Link]

  • Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]

  • Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors. [Link]

  • Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. [Link]

  • A schematic representation of the arachidonic acid metabolism pathway. [Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. [Link]

  • Synthesis and the activity assessment of adamantylcontaining thiazolium inhibitors of butyrylcholinesterase. [Link]

  • Pathway diagram for arachidonic acid metabolism, the boxes and circles.... [Link]

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. [Link]

  • Structure and Inhibitor Binding Mechanisms of 11β -Hydroxysteroid Dehydrogenase Type 1. [Link]

  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. [Link]

  • Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. [Link]

  • Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. [Link]

  • Figure 1, [Schematic representation of the arachidonic...]. [Link]

  • Scheme 2. Synthesis of the adamantyl ethanone compounds. Reagents and conditions. [Link]

  • Synthesis of adamantyl-containing 1,3-disubstituted diureas and thioureas, efficient targeted inhibitors of human soluble epoxide hydrolase. [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • Synopsis of arachidonic acid metabolism. [Link]

  • Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. [Link]

  • Synthesis of the γ-Secretase Modulator MK-8428. [Link]

  • Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

  • Molecular docking of compounds 7–10 with sEH (the green dotted lines are hydrogen bonds).. [Link]

  • IC 50 of inhibition activity of the synthesized compounds in the.... [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors.. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Discovery of Adamantane Based Highly Potent HDAC Inhibitors. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. [Link]

  • Synthesis of pyrimidines containing hydroxamic acid, 1,3,4-oxadiazole or 1,2,4-triazole moieties as potential HDAC inhibitors. [Link]

  • Synthesis of adamantane. [Link]

  • Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors. [Link]

  • Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch. [Link]

  • Kinetic and structural insights into the binding of histone deacetylase 1 and 2 (HDAC1, 2) inhibitors. [Link]

Sources

Methodological & Application

experimental design for testing n-Hydroxyadamantane-1-carboxamide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 402: Experimental Design for Efficacy Profiling of N-Hydroxyadamantane-1-carboxamide (HACA)

Introduction & Mechanistic Rationale

This compound (HACA), also referenced in literature as 1-adamantanehydroxamic acid, represents a "privileged structure" in medicinal chemistry. Its efficacy is derived from two distinct pharmacophores:

  • The Adamantane Cage: A bulky, lipophilic moiety that improves membrane permeability and occupies hydrophobic pockets within enzyme active sites.

  • The Hydroxamic Acid Group (-CONHOH): A potent metal-chelating ligand.[1][2]

Causality in Experimental Design: Because HACA functions primarily as a metalloenzyme inhibitor, efficacy testing must focus on enzymes dependent on metal cofactors—specifically Nickel (Ni²⁺) in Urease and Zinc (Zn²⁺) in Histone Deacetylases (HDACs) .

This guide prioritizes Urease Inhibition (relevant for H. pylori and agricultural nitrogen management) as the primary efficacy metric, followed by HDAC Inhibition to assess epigenetic potency and off-target selectivity.

Chemical Handling & Stability

Critical Causality: Hydroxamic acids are prone to hydrolysis (forming carboxylic acid) and the Lossen rearrangement under basic conditions. Adamantane is highly lipophilic, necessitating organic solvent solubilization.

  • Stock Preparation: Dissolve HACA in 100% DMSO to 50 mM. Do not use aqueous buffers for the stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which degrade the hydroxamate group.

  • Working Solution: Dilute into assay buffer immediately prior to use. Ensure final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.

Protocol A: High-Throughput Urease Inhibition Assay (The "Gold Standard")

Objective: Quantify the IC₅₀ of HACA against Jack Bean Urease (JBU) as a surrogate for bacterial urease. Mechanism: HACA chelates the bi-nickel center of the urease active site, preventing urea hydrolysis. Detection Method: The Indophenol (Berthelot) Method.[3] Ammonia produced by urease reacts with phenol/hypochlorite to form a blue indophenol dye (Absorbance at 630 nm).[3]

Materials
  • Enzyme: Jack Bean Urease (Type III, specific activity >15,000 U/g).

  • Substrate: Urea (Molecular Biology Grade).

  • Buffer: 25 mM HEPES, pH 7.5 (Phosphate buffer is forbidden as it competitively inhibits urease).

  • Reagents: Phenol-Nitroprusside solution, Alkaline Hypochlorite.[4]

Step-by-Step Workflow
  • Enzyme Pre-Incubation (Critical Step):

    • Why: Hydroxamates are often "slow-binding" inhibitors. Immediate substrate addition can underestimate potency.

    • Prepare 2 U/mL Urease solution in HEPES buffer.

    • Add 25 µL of Urease solution to 96-well clear plates.

    • Add 5 µL of HACA (Serial dilutions: 0.01 µM to 100 µM).

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 25 µL of 50 mM Urea.

    • Incubate for 30 minutes at 37°C.

  • Colorimetric Development:

    • Add 30 µL Phenol-Nitroprusside.

    • Add 30 µL Alkaline Hypochlorite.

    • Incubate 20 minutes at Room Temperature (RT) in the dark.

  • Quantification:

    • Measure Absorbance (OD) at 630 nm.

Self-Validating Controls
Control TypeComponentsExpected ResultPurpose
Max Signal (100%) Enzyme + Urea + DMSOHigh OD (~1.0)Defines enzyme baseline.
Min Signal (0%) Buffer + Urea + DMSOLow OD (<0.1)Background subtraction.
Positive Control Acetohydroxamic Acid (AHA)IC₅₀ ~5-10 µMValidates assay sensitivity.
Negative Control Adamantane-1-carboxylic acidNo InhibitionProves hydroxamate is the active moiety.

Protocol B: HDAC Fluorometric Activity Assay (Secondary Target)

Objective: Determine if the adamantane group confers selectivity for Zinc-dependent HDACs (specifically Class I/IIb). Mechanism: The hydroxamate binds the Zn²⁺ at the bottom of the catalytic tunnel; the adamantane cap occludes the tunnel entrance.

Workflow Summary
  • Substrate: Use Boc-Lys(Ac)-AMC .

  • Reaction:

    • Mix 15 µL HDAC1 or HDAC6 (human recombinant) with 10 µL HACA.

    • Incubate 10 min at RT.

    • Add 25 µL Substrate (50 µM). Incubate 30 min at 37°C.

  • Development: Add 50 µL Trypsin/Developer solution. (Trypsin cleaves the deacetylated lysine, releasing fluorescent AMC).

  • Read: Fluorescence (Ex/Em = 360/460 nm).

Visualization of Experimental Logic

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the dual-targeting capability driven by the specific chemical structure of HACA.

HACA_Mechanism HACA This compound (HACA) Adamantane Adamantane Cage (Lipophilic Cap) HACA->Adamantane Hydroxamate Hydroxamic Acid (-CONHOH) HACA->Hydroxamate Urease Target 1: UREASE (Bacterial Virulence) Adamantane->Urease Hydrophobic Pocket Fit HDAC Target 2: HDACs (Epigenetic Regulation) Adamantane->HDAC Occludes Catalytic Tunnel Hydroxamate->Urease Chelates Ni2+ Ions Hydroxamate->HDAC Chelates Zn2+ Ion

Caption: Structural dissection of HACA efficacy, showing the critical role of metal chelation (Ni²⁺/Zn²⁺) and steric fit.

Diagram 2: Urease Assay Workflow (Berthelot Method)

Urease_Workflow cluster_incubation Phase 1: Pre-Incubation (Critical) cluster_reaction Phase 2: Enzymatic Reaction cluster_detection Phase 3: Berthelot Detection Start Start: Reagent Prep (Use HEPES, No Phosphate) Step1 Mix Enzyme + HACA (96-well plate) Start->Step1 Step2 Incubate 15 min @ 37°C (Allow Slow Binding) Step1->Step2 Step3 Add Urea Substrate Step2->Step3 Step4 Incubate 30 min @ 37°C (Ammonia Generation) Step3->Step4 Step5 Add Phenol-Nitroprusside + Alkaline Hypochlorite Step4->Step5 Step6 Incubate 20 min @ RT (Blue Color Formation) Step5->Step6 Read Read Absorbance @ 630nm Step6->Read

Caption: Step-by-step execution of the Indophenol Urease assay emphasizing the pre-incubation step.

Data Analysis & Interpretation

Calculating % Inhibition:



IC₅₀ Determination: Fit the data to a 4-parameter logistic (Hill) equation.

  • Expected IC₅₀ (Urease): 0.5 – 5.0 µM (Highly potent).

  • Expected IC₅₀ (HDAC): 10 – 100 nM (if optimized); pure HACA may be in the low µM range.

Troubleshooting Guide:

  • High Background: Ensure all glassware is ammonia-free. Do not use ammonium sulfate buffers.

  • Precipitation: HACA is hydrophobic. If turbidity occurs at >50 µM, reduce concentration or increase DMSO tolerance (if enzyme permits).

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay. Retrieved from

  • MDPI. (2022). Probing Adamantane Arylhydroxamic Acids against Trypanosoma brucei and Trypanosoma cruzi.[1] Molbank.[1] Retrieved from

  • National Institutes of Health (NIH). (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • SelleckChem. (2025). HDAC Inhibitors: Potent, Highly Selective & Cited.[5][6] Retrieved from

  • Frontiers in Microbiology. (2024). The effect of three urease inhibitors on H. pylori viability.[7] Retrieved from

Sources

Application Note: Synthesis and Characterization of N-Hydroxyadamantane-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

Introduction

N-Hydroxyadamantane-1-carboxamide (CAS: 3558-69-8) and its derivatives represent a critical scaffold in medicinal chemistry.[1] The combination of the lipophilic adamantane cage with the zinc-binding hydroxamic acid moiety (


) creates a potent pharmacophore used in:
  • HDAC Inhibition: Targeting Histone Deacetylases for oncology applications.

  • Metalloproteinase Inhibition: Leveraging the chelation capability of the hydroxamate group.

  • Antiviral Research: Exploiting the M2 ion channel blocking properties of the adamantane cage.

Synthetic Strategy Analysis

Synthesizing hydroxamic acids from sterically hindered carboxylic acids (like adamantane-1-carboxylic acid) presents unique challenges. The bulky adamantyl group shields the carbonyl carbon, often reducing the efficiency of standard nucleophilic acyl substitutions.

We evaluate three primary methodologies:

MethodReagentsSuitability for AdamantanePros/Cons
A. Acid Chloride Activation

or

, then

High Pros: Overcomes steric hindrance; high conversion.Cons: Harsh conditions; not suitable for acid-sensitive derivatives.
B. Mixed Anhydride Ethyl chloroformate, NMMMedium Pros: Milder than acid chloride.Cons: Competitive formation of

-acyl species; steric bulk can hinder anhydride formation.
C. Carbodiimide Coupling EDC, HOBt (or HATU)Medium-High Pros: Mildest conditions; ideal for complex derivatives.Cons: Removal of urea byproducts can be difficult with lipophilic products.

Recommendation: For the parent compound and robust derivatives, Method A (Acid Chloride) is the "Gold Standard" for yield and purity. For derivatives with sensitive functional groups (e.g., esters, protected amines), use Method C .

Part 2: Detailed Experimental Protocols

Protocol 1: The Acid Chloride Route (Standard)

Best for: Synthesis of the parent this compound and non-sensitive alkyl derivatives.

Reagents:
  • Adamantane-1-carboxylic acid (1.0 eq)[2]

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Hydroxylamine hydrochloride (

    
    ) (3.0 eq)
    
  • Potassium carbonate (

    
    ) (6.0 eq) or Triethylamine (
    
    
    
    )
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH).

Step-by-Step Methodology:

Phase 1: Activation

  • Setup: Equip a round-bottom flask with a reflux condenser and a

    
     drying tube (or nitrogen inlet).
    
  • Chlorination: Dissolve adamantane-1-carboxylic acid (10 mmol) in dry DCM (20 mL). Add thionyl chloride (50 mmol) dropwise.

    • Note: Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    ) to ensure complete removal of thionyl chloride. Result: Crude adamantane-1-carbonyl chloride (White/off-white solid).

Phase 2: Hydroxaminolysis

  • Hydroxylamine Preparation: In a separate flask, dissolve

    
     (30 mmol) in a minimum amount of water (or MeOH). Cool to 
    
    
    
    .
  • Basification: Add

    
     (60 mmol) dissolved in water dropwise to the hydroxylamine solution. Stir for 15 min at 
    
    
    
    to generate free hydroxylamine.
    • Critical: Keep temperature

      
       to prevent decomposition.
      
  • Coupling: Dissolve the crude acid chloride (from Phase 1) in dry THF (15 mL). Add this solution dropwise to the stirring hydroxylamine/base mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute residue with water (50 mL) and acidify to pH ~3 using 2N HCl. The hydroxamic acid should precipitate.

    • Filter the solid.[3][4][5][6][7] If no precipitate forms, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and evaporate.
Protocol 2: Carbodiimide Coupling (Mild)

Best for: Derivatives containing other functional groups (e.g., 3-hydroxyadamantane derivatives).

Reagents:
  • Adamantane derivative acid (1.0 eq)[2][3]

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:
  • Activation: Dissolve the adamantane acid (5 mmol) in anhydrous DMF (10 mL). Add EDC

    
    HCl (6 mmol) and HOBt (6 mmol). Stir at RT for 30 minutes.
    
  • Preparation of Amine: In a separate vial, mix

    
     (7.5 mmol) with NMM (15 mmol) in DMF (5 mL).
    
  • Coupling: Add the hydroxylamine mixture to the activated acid solution.

  • Reaction: Stir at RT for 16 hours.

  • Workup:

    • Pour the reaction mixture into ice-cold 1N HCl (100 mL).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with saturated

      
       (to remove unreacted acid/HOBt) and brine.
      
    • Dry and concentrate.[6][8]

Part 3: Visualization & Workflow

Synthetic Pathway Diagram

The following diagram illustrates the decision logic and chemical transformation pathways.

G Start Adamantane-1-carboxylic Acid Decision Substrate Sensitivity? Start->Decision AcidChloride Acid Chloride (SOCl2, Reflux) Decision->AcidChloride Robust (Parent) Coupling EDC/HOBt Activation (DMF, RT) Decision->Coupling Sensitive Groups IntermedA Active Acyl Chloride AcidChloride->IntermedA ReactionA React with NH2OH/Base (THF/H2O, 0°C) IntermedA->ReactionA Product N-Hydroxyadamantane- 1-carboxamide ReactionA->Product ReactionB React with NH2OH (In situ) Coupling->ReactionB ReactionB->Product

Figure 1: Decision tree for synthetic routes based on substrate sensitivity and steric considerations.

Part 4: Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must undergo the following validation steps.

The Ferric Chloride Test (Qualitative)

This is a rapid, self-validating colorimetric test for the hydroxamic acid group.

  • Dissolve ~5 mg of product in 1 mL MeOH.

  • Add 2 drops of 5%

    
     solution.
    
  • Result: A deep red-violet color indicates the formation of a hydroxamate-iron chelate complex. If the solution remains yellow, the reaction failed (likely hydrolysis back to carboxylic acid).

NMR Spectroscopy Data (Expected)

The adamantane cage provides a distinct aliphatic signature, while the hydroxamic acid protons are labile and solvent-dependent.

NucleusSolventShift (

ppm)
MultiplicityAssignment
1H DMSO-

10.30Broad s

-OH (Amide)
1H DMSO-

8.65Broad s

(Hydroxyl)
1H DMSO-

1.95Broad sAdamantane CH (3H)
1H DMSO-

1.75Doublet/mAdamantane

(6H)
1H DMSO-

1.65MultipletAdamantane

(6H)
13C DMSO-

~172.0s

(Carbonyl)
13C DMSO-

39.0 - 27.0MultipleAdamantane Cage Carbons
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield (Acid Chloride Route) Hydrolysis of chlorideEnsure THF is anhydrous; increase excess

.
Product is an Oil Impurities / SolventRecrystallize from EtOAc/Hexane. Adamantyl derivatives should be solid.
FeCl3 Test Negative Lossen RearrangementTemperature was too high during coupling. Keep reaction

during addition.
O-Acylation (R-CO-O-NH2) Wrong regioselectivityEnsure pH is alkaline (~9-10) during coupling to favor N-acylation.

References

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2000).[4] A convenient method for the preparation of hydroxamic acids.[3][4] Tetrahedron Letters, 41(33), 6285-6288. Link

  • Marmion, C. J., et al. (2004). Hydroxamic acids – An intriguing family of enzyme inhibitors and biomedical ligands.[4] European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

  • Org. Synth. (1973). 1-Adamantanecarboxylic acid.[2][5][6][7][9][10][11][12] Organic Syntheses, Coll.[8] Vol. 5, p.20. Link (For starting material synthesis).

  • PubChem. (n.d.). This compound (Compound Summary). Link

Sources

Application Note: High-Throughput Screening of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Challenge

Adamantane (tricyclo[3.3.1.1


]decane) derivatives represent a unique class of pharmacophores. Known as "lipophilic bullets," they are rigid, cage-like structures used to block ion channel pores (e.g., Amantadine targeting Influenza M2, Memantine targeting NMDA) or as bulky scaffolds to improve the lipophilicity of other drugs.

However, screening adamantane libraries presents two specific failure modes that standard HTS workflows often miss:

  • Sublimation: Adamantane is volatile. Nanoliter-scale acoustic dispensing can result in significant compound loss if plates are left unsealed.

  • Aggregative False Positives: Due to extreme hydrophobicity, these compounds often form colloidal aggregates in aqueous buffers, sequestering proteins and mimicking inhibition (promiscuous inhibition).

This guide provides a validated workflow to screen adamantane derivatives against their primary targets—Ion Channels—while mitigating physicochemical artifacts.

Module A: Compound Management & Solubility

The success of an adamantane screen is determined before the assay begins.

Volatility Management Protocol

Adamantane derivatives can sublime from dry plates or DMSO solutions.

  • Storage: Store 10 mM DMSO stocks in glass-lined or cyclic olefin copolymer (COC) plates, not standard polypropylene, to prevent sorption.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Echo®) immediately prior to assay. Do not pre-stamp compound plates hours in advance.

  • Sealing: If a delay >10 minutes occurs between dispensing and assay start, use heat-sealable aluminum foil (e.g., Agilent PlateLoc), not adhesive films.

Kinetic Solubility Check (Nephelometry)

Before the primary screen, filter out insoluble aggregators.

Protocol:

  • Prep: Dispense compounds into a clear-bottom 384-well plate.

  • Buffer: Add the exact assay buffer (e.g., HEPES-buffered saline) used in the functional screen. Final DMSO concentration should match the screen (typically 1%).

  • Incubation: Shake for 90 minutes at RT.

  • Read: Measure forward light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Threshold: Compounds showing >3-fold signal over DMSO background are flagged as "Solubility Risks."

Module B: Primary Screen – M2 Proton Channel Blockade

Target: Influenza A M2 Channel Method: Liposomal Proton Flux (ACMA Quenching)

This assay is superior to cell-based assays for adamantanes because it eliminates cellular pumps that confuse pH readouts. It measures the ability of the compound to block proton influx into liposomes.[1]

Principle

Purified M2 protein is reconstituted into liposomes. The core contains a high K


 concentration.[2] The exterior buffer is Na

-based. Valinomycin (K

ionophore) creates a K

efflux, generating a negative membrane potential that drives H

influx only if the M2 channel is open. H

influx quenches the fluorescent dye ACMA.[2][3] Blockers prevent quenching.
Workflow Diagram (DOT)

M2_Assay Liposome Proteoliposomes (M2 + High [K+]_in) Read1 Baseline Read (High Fluorescence) Liposome->Read1 Dye ACMA Dye (Fluorescent) Dye->Read1 Cmpd Adamantane Derivative Cmpd->Read1 Pre-incubation Valino Valinomycin (Initiator) Process H+ Influx (Channel Open) Valino->Process Creates Potential Read1->Valino Add Trigger Read2 Final Read (Quenched Signal) Process->Read2 If No Block Result Hit Identification (Fluorescence Retained) Process->Result If Blocked by Cmpd

Caption: M2 Proton Flux Assay Workflow. Valinomycin drives proton uptake; blockers preserve ACMA fluorescence.

Detailed Protocol

Materials:

  • Lipids: E. coli polar lipid extract or DOPC:DOPE (1:1).

  • Protein: Recombinant M2 tetramer (Udorn strain or S31N mutant).

  • Dye: ACMA (9-amino-6-chloro-2-methoxyacridine).[2]

  • Buffers:

    • Internal Buffer: 50 mM HEPES, 100 mM KCl, pH 7.5.

    • External Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.

Step-by-Step:

  • Reconstitution: Solubilize lipids in chloroform, dry to film, rehydrate in Internal Buffer with M2 protein (Protein:Lipid ratio 1:1000). Extrude through 100 nm polycarbonate filters.

  • Buffer Exchange: Pass liposomes through a Sephadex G-50 spin column equilibrated with External Buffer to remove external K

    
    .
    
  • Plate Setup:

    • Dispense 30 µL External Buffer containing 2 µM ACMA into 384-well black plates.

    • Add 100 nL Adamantane compounds (Final 10 µM).

    • Add 10 µL Proteoliposomes.

  • Baseline: Incubate 20 min at RT. Read Fluorescence (

    
    ).[3]
    
  • Initiation: Inject 10 µL Valinomycin (Final 50 nM).

  • Kinetic Read: Measure fluorescence every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate slope of quenching.

    • Hit Definition: Compounds that reduce the quenching rate by >50% compared to DMSO control (i.e., fluorescence remains high).

Module C: Secondary Screen – P2X7 Receptor Antagonism

Target: P2X7 Receptor (Immunology/CNS) Method: YO-PRO-1 Dye Uptake[4]

Adamantane derivatives are frequent antagonists of the P2X7 receptor.[5] Unlike typical ion channels, P2X7 forms a large pore upon prolonged ATP exposure, allowing large dyes like YO-PRO-1 to enter the cell and bind DNA.

Protocol
  • Cell Line: HEK293 stably expressing human P2X7.

  • Reagent: YO-PRO-1 Iodide (impermeant to healthy cells, fluorescent upon DNA binding).

  • Agonist: BzATP (more potent than ATP for P2X7).

  • Workflow:

    • Seed cells in 384-well poly-D-lysine plates (10K cells/well).

    • Remove media; wash with Low-Mg

      
       assay buffer (Mg
      
      
      
      inhibits P2X7).
    • Add 20 µL Buffer + YO-PRO-1 (2 µM) .

    • Add 100 nL Adamantane compounds. Incubate 15 min.

    • Inject: 10 µL BzATP (EC

      
       concentration, typically 100 µM).
      
    • Read: FLIPR or EnVision (

      
      ) for 30 mins.
      
    • Hit: Reduction in fluorescence uptake.

Data Presentation & Hit Validation

Summary of Assay Parameters
ParameterM2 Channel (Viral)P2X7 Receptor (Host)
Assay Type Biochemical (Liposome)Cellular
Readout Fluorescence QuenchingFluorescence Increase
Signal Direction Hit = High Signal Hit = Low Signal
Key Control Amantadine (100 µM)A-740003 (1 µM)
False Positive Risk Liposome disruptionCytotoxicity / Quenching
The "Aggregator" Filter

If a compound is a hit in the M2 assay, perform a Detergent Sensitivity Test .

  • Repeat the M2 assay.[6]

  • Add 0.01% Triton X-100 to the buffer.

  • Logic: If the compound is a promiscuous aggregator, the detergent will break up the aggregate and abolish the inhibition. If it is a true binder, inhibition persists.

References

  • Jing, X., et al. (2008). Functional studies indicate that the influenza A virus M2 protein forms a proton-selective ion channel. Proceedings of the National Academy of Sciences. [Link]

  • Assay Guidance Manual (NCBI). Ion Channel Screening. National Library of Medicine. [Link]

  • Caseley, E. A., et al. (2016). Structure-based design of P2X7 receptor antagonists.[4] Journal of Medicinal Chemistry. [Link]

  • Thomaston, J. L., et al. (2018). High-resolution structures of the M2 proton channel from influenza A virus reveal an allosteric binding mechanism for adamantane drugs. Proceedings of the National Academy of Sciences. [Link]

Sources

Introduction: The Analytical Imperative for Novel Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of N-Hydroxyadamantane-1-carboxamide

Adamantane-based compounds have a distinguished history in medicinal chemistry, serving as foundational scaffolds for antiviral and neurological drugs.[1] The introduction of functional groups, such as the N-hydroxycarboxamide moiety, to the rigid adamantane cage creates novel chemical entities with unique therapeutic potential. This compound represents such a molecule, and its progression through the drug development pipeline—from discovery to preclinical and clinical evaluation—is critically dependent on the availability of robust, accurate, and precise analytical methods for its quantification.

This guide provides a comprehensive overview of the principles and detailed protocols for the quantitative analysis of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, in-depth narrative that explains the causality behind experimental choices. We will focus on the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices and discuss High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a valuable tool for analyses in simpler matrices.

Core Principles and Analytical Strategy

The tricyclic cage structure of adamantane imparts significant chemical and thermal stability.[1][2] However, like many adamantane derivatives, this compound is expected to lack a strong native chromophore, making high-sensitivity analysis by UV spectrophotometry challenging.[3] Therefore, a mass spectrometry-based approach is superior for achieving the low limits of quantification required for pharmacokinetic and toxicological studies.

Our primary strategy involves developing a highly selective and sensitive LC-MS/MS method. The workflow is designed to be self-validating, incorporating an internal standard to account for variations in sample processing and instrument response.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_start Biological Sample (e.g., Plasma) s_is Spike with Internal Standard (IS) s_start->s_is s_precip Protein Precipitation (Acetonitrile/Methanol) s_is->s_precip s_vortex Vortex & Centrifuge s_precip->s_vortex s_cleanup QuEChERS Cleanup (MgSO4, PSA) s_vortex->s_cleanup s_centrifuge2 Centrifuge s_cleanup->s_centrifuge2 s_extract Collect Supernatant s_centrifuge2->s_extract s_dry Evaporate to Dryness s_extract->s_dry s_recon Reconstitute in Mobile Phase s_dry->s_recon a_inject Inject into HPLC s_recon->a_inject a_sep Chromatographic Separation (C18 Reversed-Phase) a_inject->a_sep a_ion Electrospray Ionization (ESI+) a_sep->a_ion a_ms1 MS1: Precursor Ion Selection a_ion->a_ms1 a_frag Collision-Induced Dissociation (CID) a_ms1->a_frag a_ms2 MS2: Product Ion Detection a_frag->a_ms2 d_integ Peak Integration (Analyte & IS) a_ms2->d_integ d_ratio Calculate Peak Area Ratios d_integ->d_ratio d_calib Generate Calibration Curve d_ratio->d_calib d_quant Quantify Unknown Concentration d_calib->d_quant d_report Final Report d_quant->d_report

Fig. 1: Comprehensive LC-MS/MS workflow from sample receipt to final quantification.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

Liquid chromatography coupled with tandem mass spectrometry is the definitive technique for determining low concentrations of analytes in complex biological fluids. Its power lies in the combination of physical separation by HPLC and mass-based identification and quantification by MS/MS, providing exceptional selectivity and sensitivity.

Protocol 1: Sample Preparation via Modified QuEChERS

For biological samples such as plasma, efficient removal of proteins and phospholipids is paramount to prevent ion suppression and ensure method robustness.[4] We will adapt the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has proven effective for a variety of analytes in complex matrices.[4][5]

Materials:

  • Human plasma (or other biological matrix)

  • This compound analytical standard

  • Internal Standard (IS): (Suggest using a stable isotope-labeled version, e.g., N-Hydroxyadamantane-d4-1-carboxamide, or a structurally similar compound like N-Hydroxyadamantane-1-acetamide)

  • Acetonitrile (HPLC Grade)[6]

  • Methanol (HPLC Grade)

  • Magnesium Sulfate (anhydrous)

  • Primary Secondary Amine (PSA) sorbent

  • Microcentrifuge tubes (1.5 mL)

Step-by-Step Protocol:

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all samples, calibration standards, and quality controls (QCs).

  • Protein Precipitation: Add 400 µL of cold extraction solvent (Acetonitrile:Methanol, 3:1 v/v) to the tube.[4] This step denatures and precipitates the majority of plasma proteins.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • QuEChERS Cleanup: Add 25 mg of a cleanup salt mixture (e.g., 4:1 w/w anhydrous Magnesium Sulfate:PSA). The MgSO₄ aids in partitioning the aqueous and organic layers, while PSA effectively removes organic acids, fatty acids, and other interferences.

  • Extraction & Centrifugation: Vortex for another minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a new tube, avoiding the protein pellet and salt residue.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to dissolve. The sample is now ready for injection.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters provide a robust starting point for method development and are based on established methods for similar polar compounds.[3][4]

ParameterRecommended SettingRationale
HPLC System Agilent 1260 or equivalentA standard, reliable system for pharmaceutical analysis.
Column Agilent ZORBAX SB-C18 (100 mm × 2.1 mm, 3.5 µm)C18 columns provide excellent retention for moderately nonpolar compounds like adamantane derivatives.[4]
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons to facilitate positive mode ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and low UV absorbance.[6]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and good sensitivity.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
Gradient 0-1.0 min, 5% B; 1.0-5.0 min, 5-95% B; 5.0-6.0 min, 95% B; 6.1-8.0 min, 5% BA gradient elution ensures that the analyte is eluted with good peak shape and that the column is cleaned of late-eluting compounds.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 4500)The standard for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide and hydroxylamine functionalities are readily protonated.
MRM Transitions See "Mass Spectrometry Details" belowProvides high selectivity and sensitivity for quantification.
Ion Source Temp. 550°COptimizes desolvation of the mobile phase.

Mass Spectrometry Details & MRM Transitions

The key to MS/MS analysis is the selection of specific precursor-to-product ion transitions. For this compound (C₁₁H₁₇NO₂), the molecular weight is 195.26 g/mol .

  • Precursor Ion ([M+H]⁺): In positive ESI mode, the molecule will be protonated, resulting in a precursor ion of m/z 196.3 .

  • Product Ions: The adamantane cage is known to fragment via characteristic losses.[7][8] Collision-induced dissociation (CID) of the m/z 196.3 precursor would likely result in several product ions. A primary fragmentation could be the loss of the entire carboxamide group or cleavage within it. The adamantyl cation (m/z 135.1) is a very stable and common fragment from adamantane derivatives.

Proposed MRM Transitions:

  • Quantifier: 196.3 → 135.1 (Loss of NHOH-CO)

  • Qualifier: 196.3 → [Other stable fragment, e.g., 178.2 from loss of H₂O]

MRM_Principle cluster_ms1 Quadrupole 1 (MS1) cluster_q2 Quadrupole 2 (Collision Cell) cluster_ms2 Quadrupole 3 (MS2) ms1_node Select Precursor Ion (m/z 196.3) q2_node Fragment Ion (with collision gas) ms1_node->q2_node Only m/z 196.3 passes ms2_node Select Product Ion (m/z 135.1) q2_node->ms2_node Fragment ions enter detector Detector ms2_node->detector Only m/z 135.1 passes ion_source Ion Source (Mixture of Ions) ion_source->ms1_node All ions enter

Fig. 2: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Method Validation

Any newly developed analytical method must be validated to ensure its performance is suitable for its intended purpose. The following parameters should be assessed according to ICH or FDA guidelines.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.995Establishes the relationship between concentration and instrument response.[9]
Range e.g., 0.5 - 200 ng/mLThe concentration range over which the method is precise, accurate, and linear.
LOD & LOQ S/N ≥ 3 for LOD; S/N ≥ 10 for LOQDefines the lowest concentration that can be reliably detected and quantified.[4][5]
Accuracy Within ±15% of nominal value (±20% at LOQ)Measures the closeness of the measured value to the true value.
Precision RSD ≤ 15% (≤ 20% at LOQ)Assesses the repeatability and reproducibility of the method.
Matrix Effect Assessed by comparing response in matrix vs. neat solutionEvaluates the ion suppression or enhancement caused by the biological matrix.
Stability Bench-top, freeze-thaw, long-termEnsures the analyte is stable during sample handling and storage.[1][10]

Secondary Method: HPLC-UV for Purity and Formulation Analysis

For applications where the analyte concentration is high and the sample matrix is simple (e.g., bulk drug substance, dissolution testing, simple formulations), an HPLC-UV method can be a cost-effective and straightforward alternative.

Protocol 3: HPLC-UV Instrumental Analysis

The primary challenge is the lack of a strong chromophore. The amide bond provides some UV absorbance at low wavelengths (~200-220 nm), which can be used for detection.

ParameterRecommended SettingRationale
HPLC System Standard HPLC with a UV/Vis or DAD detectorWidely available and robust instrumentation.
Column C18 Column (e.g., 250 mm × 4.6 mm, 5 µm)A standard workhorse column for reversed-phase separations.[11]
Mobile Phase Acetonitrile:Water (50:50, v/v), isocraticA simple isocratic method is often sufficient for purity analysis and is highly reproducible.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmMaximizes the absorbance of the amide bond while minimizing noise from the mobile phase.
Column Temp. 25°C (Ambient)For routine analysis, strict temperature control may not be necessary if the lab environment is stable.
Injection Volume 20 µLA larger volume may be needed to achieve sufficient signal.

Sample Preparation for HPLC-UV:

  • Accurately weigh an appropriate amount of the sample (e.g., 10 mg of bulk powder).

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to create a stock solution (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to a working concentration within the linear range of the assay (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[3]

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound. The proposed LC-MS/MS method offers the high sensitivity and selectivity required for demanding applications like pharmacokinetic analysis in biological matrices. The supplementary HPLC-UV method serves as a practical tool for quality control and analysis in simpler sample types. While these protocols are designed based on extensive experience with similar molecules and established analytical principles, they represent a starting point. Rigorous method validation is essential to guarantee that the chosen method is reliable, reproducible, and fit for its intended purpose in a regulated drug development environment.

References

  • F. S. Prout, J. D. Strupczewski, T. J. Black, & G. A. Breault. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2194.
  • Prout, F. S., Strupczewski, J. D., Black, T. J., & Breault, G. A. (1980).
  • Li, Y., et al. (2024).
  • Al-Hourani, B. J., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kuan, C. S. C., et al. (2015).
  • Request PDF. (2025). Mass spectrometry of diamantane and some adamantane derivatives.
  • Pitucha, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules.
  • Pitucha, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • MicroSolv Technology Corporation. (n.d.).
  • BLD Pharm. (n.d.). N-hydroxy-adamantane-1-carboxamidine.
  • PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid.
  • Kim, M. S., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm.
  • Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest.
  • Dybowski, M. P., et al. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology.
  • Georgiev, A., et al. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy.
  • ResearchGate. (2026).
  • Shimadzu. (n.d.). Tips for practical HPLC analysis.
  • ResearchGate. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone.
  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). HPLC transfer and optimization of deoxycholic acid analysis using HPLC – Charged Aerosol Detector.
  • Al-Salman, H. N. K., & Jasim, E. Q. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials.
  • López-Bascón, M. A., et al. (2021).

Sources

Application Notes and Protocols: Assessing the Cell Permeability of N-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Adamantane Moiety and the Imperative of Permeability Assessment

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage structure, is a privileged motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can enhance therapeutic efficacy by improving metabolic stability and target engagement.[3][4] N-Hydroxyadamantane-1-carboxamide, a derivative featuring a hydroxamic acid group, presents a compelling area of investigation, potentially for indications such as oncology, given that hydroxamic acids are known histone deacetylase (HDAC) inhibitors.[5][6][7] However, for any therapeutic agent to be effective, it must first reach its site of action. This necessitates traversing biological membranes, a process governed by the compound's cell permeability.[8][9]

This comprehensive guide provides a detailed framework for evaluating the cell permeability of this compound. We will delve into the theoretical underpinnings of permeability assays, offer step-by-step protocols for both artificial membrane and cell-based models, and discuss the interpretation of the resulting data. The judicious selection and meticulous execution of these assays are paramount in early drug discovery to forecast oral bioavailability and overall pharmacokinetic profiles.[10][11][12]

The Rationale Behind Assay Selection: A Multi-faceted Approach

A hierarchical approach to permeability screening is often the most efficient. This typically begins with a high-throughput, non-cell-based assay to assess passive diffusion, followed by more complex, lower-throughput cell-based assays that can elucidate the roles of active transport and efflux mechanisms.[13] For this compound, we recommend a two-tiered strategy:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This initial screen provides a rapid and cost-effective measure of a compound's passive permeability.[13][14] Given the lipophilic nature of the adamantane core, understanding its intrinsic ability to cross a lipid barrier is a critical first step.[1]

  • Caco-2 Cell Permeability Assay: As the gold standard for predicting human intestinal absorption, the Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters.[15][16][17] This assay will provide a more physiologically relevant assessment of this compound's potential for oral absorption and reveal if it is a substrate for common efflux pumps like P-glycoprotein (P-gp).[17]

Diagrammatic Overview of the Permeability Assessment Workflow

Permeability Assessment Workflow cluster_0 Tier 1: Passive Permeability cluster_1 Tier 2: In Vitro Absorption & Efflux cluster_2 Data Analysis & Interpretation PAMPA PAMPA Assay Papp Calculate Apparent Permeability (Papp) PAMPA->Papp Caco2 Caco-2 Permeability Assay Caco2->Papp ER Calculate Efflux Ratio (ER) Caco2->ER Classification Permeability Classification (Low, Moderate, High) Papp->Classification ER->Classification

Caption: A tiered approach to assessing the cell permeability of this compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model simulates passive transcellular diffusion across a phospholipid-impregnated artificial membrane.[13][18] This assay is highly valuable for its simplicity and high-throughput nature in the early stages of drug discovery.[19]

Materials and Reagents
  • This compound

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Reference compounds (high and low permeability controls, e.g., testosterone and atenolol)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Dissolve this compound and reference compounds in DMSO to create 10 mM stock solutions.

  • Preparation of Donor Solutions:

    • Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1% to avoid compromising membrane integrity.

  • Membrane Coating:

    • Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solution to impregnate the membrane for at least 5 minutes.

  • Assay Assembly:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation:

    • Incubate the assembled plate at room temperature on a plate shaker at a gentle speed for 4-18 hours. The incubation time should be optimized based on the permeability of the reference compounds.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound and reference compounds in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [ -ln(1 - CA/Cequ) ] / [ A * t * (1/VA + 1/VD) ]

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Cequ is the equilibrium concentration, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.

  • A is the area of the membrane.

  • t is the incubation time in seconds.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

Expected Results and Interpretation
Compound ClassificationExpected Papp (x 10-6 cm/s)
Low Permeability< 1
Moderate Permeability1 - 10
High Permeability> 10

Protocol 2: Caco-2 Cell Permeability Assay

This assay provides a more comprehensive assessment of permeability by incorporating biological factors such as active transport and efflux.[20][21] The Caco-2 cell line, when cultured for 21 days on a semi-permeable membrane, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[17][22]

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • P-gp inhibitor (e.g., verapamil)

  • Cell culture incubator (37°C, 5% CO2)

  • TEER meter

  • LC-MS/MS system

Step-by-Step Protocol
  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm2.

    • Culture the cells for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. A TEER value >200 Ω·cm2 is generally considered acceptable.[23]

    • Alternatively, perform a Lucifer yellow permeability assay. A Papp for Lucifer yellow of <1.0 x 10-6 cm/s indicates a tight monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayers with pre-warmed HBSS.

      • Add 0.4 mL of HBSS (pH 6.5) containing 10 µM this compound (and reference compounds) to the apical (donor) side.

      • Add 1.2 mL of HBSS (pH 7.4) to the basolateral (acceptor) side.

    • Basolateral to Apical (B→A) Transport:

      • Add 1.2 mL of HBSS (pH 7.4) containing 10 µM this compound to the basolateral (donor) side.

      • Add 0.4 mL of HBSS (pH 6.5) to the apical (acceptor) side.

    • To investigate P-gp mediated efflux, repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., 100 µM verapamil).[17]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Sample Analysis:

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the compound.

  • A is the surface area of the membrane.

  • C0 is the initial concentration of the compound in the donor compartment.

The Efflux Ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

Expected Results and Interpretation
Papp (A→B) (x 10-6 cm/s)Predicted Human Absorption
< 1Low (<30%)
1 - 10Moderate (30-70%)
> 10High (>70%)

An efflux ratio > 2 suggests that this compound is a substrate for an efflux transporter, such as P-gp.[17] If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor, this confirms the involvement of P-gp in its transport.

Diagrammatic Representation of Caco-2 Permeability Assay

Caco2 Permeability Assay cluster_2 Efflux Ratio Calculation A_donor Apical Donor (Test Compound) B_acceptor Basolateral Acceptor A_donor->B_acceptor Papp (A→B) ER_calc ER = Papp(B→A) / Papp(A→B) B_donor Basolateral Donor (Test Compound) A_acceptor Apical Acceptor B_donor->A_acceptor Papp (B→A)

Caption: Bidirectional transport across a Caco-2 monolayer to determine the efflux ratio.

Conclusion: A Pathway to Informed Drug Development

The assessment of cell permeability is a cornerstone of modern drug discovery. For novel compounds like this compound, a systematic evaluation using both artificial and cell-based models provides invaluable insights into their potential as orally bioavailable drugs. The protocols outlined in this guide offer a robust framework for generating reliable and reproducible permeability data. By understanding the physicochemical and biological factors that govern a compound's ability to cross cellular barriers, researchers can make more informed decisions, optimize lead candidates, and ultimately accelerate the development of new and effective therapies.

References

  • Wincel, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Wincel, K., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed. [Link]

  • Fardilha, M., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(7), 593-613. [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Volpe, D. A. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. Expert Opinion on Drug Metabolism & Toxicology, 1-13. [Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Source not further identified]. [Link]

  • Neuhoff, S., et al. (2016). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Methods in Molecular Biology (Vol. 1368, pp. 245-257). Humana Press. [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Sarmento, B., & das Neves, J. (Eds.). (2017). Concepts and Models for Drug Permeability Studies: Cell and Tissue Based in Vitro Culture Models (2nd ed.). Elsevier. [Link]

  • Volpe, D. A. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. PubMed. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • CELLINK. (2024). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Protocols.io. [Link]

  • El-Damasy, D. A., et al. (2023). Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. RSC Medicinal Chemistry, 14(10), 1957-1976. [Link]

  • S, S., et al. (2018). Molecular docking and ADMET analysis of hydroxamic acids as HDAC2 inhibitors. Bioinformation, 14(7), 365-370. [Link]

  • Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Wu, Z., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 590059. [Link]

  • Sza-flarska-Szczepanik, A., & Maj-kirsch, A. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 23(4), 1957. [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Wagen, C., et al. (2026). Predicting Permeability for Small Molecules. Rowan Newsletter. [Link]

  • Augustijns, P., et al. (2023). Role of permeability in pharmaceutical development. ResearchGate. [Link]

  • Sharma, P., et al. (2025). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Lapek, J. D., et al. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. MedChemComm, 10(6), 995-1003. [Link]

  • Augustijns, P., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(10), 2411. [Link]

  • Creative Biolabs. (n.d.). Permeability & Absorption. Retrieved from [Link]

  • Singh, N., et al. (2023). Heteroaryl-Capped Hydroxamic Acid Derivatives with Varied Linkers: Synthesis and Anticancer Evaluation with Various Apoptosis Analyses in Breast Cancer Cells, Including Docking, Simulation, DFT, and ADMET Studies. Molecules, 28(19), 6829. [Link]

  • Wang, Y., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3359-3363. [Link]

  • Ojs, J. (2023). Novel hydroxamic acid derivative induces apoptosis and constrains autophagy in leukemic cells. ResearchGate. [Link]

  • Teledyne LABS. (n.d.). Permeation Testing. Retrieved from [Link]

  • Kumar, G., et al. (2021). Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant. CORE. [Link]

  • Li, J., & Wang, Y. (2025). Synthesis and antimicrobial activity of new adamantane derivatives I. ResearchGate. [Link]

  • Kim, M. S., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm, 6(5), 933-937. [Link]

  • Do, Q., et al. (2016). structural and conformational determinants of macrocycle cell permeability. Nature Chemical Biology, 12(12), 1047-1052. [Link]

  • Wang, J., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 27(10), 1883-1887. [Link]

  • Ivleva, E. A., et al. (2018). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 54(9), 1399-1406. [Link]

  • Pop, C., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024. [Link]

Sources

Application Notes & Protocols: Adamantane-Based Probes for Soluble Epoxide Hydrolase (sEH) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Soluble Epoxide Hydrolase and the Role of Adamantane-Based Chemical Probes

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1][2] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[3][4] EETs are potent signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[3][4][5] By converting EETs to the less biologically active DHETs, sEH effectively diminishes these protective effects.[5] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[5][6][7]

Adamantane-containing compounds have proven to be a particularly fruitful class of sEH inhibitors.[3][6] The rigid, lipophilic adamantane scaffold can effectively occupy the active site of sEH, leading to potent inhibition.[6][8] While "n-Hydroxyadamantane-1-carboxamide," as a specific entity, is not extensively characterized in the scientific literature as a chemical probe, its core structure is representative of the broader class of adamantane derivatives that have been successfully employed to study sEH. For the purposes of these application notes, we will focus on the principles and protocols applicable to adamantane-based sEH inhibitors as a class, using well-documented examples to illustrate their use as chemical probes. These probes are invaluable tools for elucidating the biological roles of sEH and for the discovery of novel therapeutics.[2]

Mechanism of Action: How Adamantane-Based Probes Inhibit sEH

The catalytic mechanism of sEH involves a two-step process within a hydrophobic active site. Adamantane-based inhibitors, typically containing a urea or a similar hydrogen-bond donor/acceptor moiety, are designed to mimic the transition state of the epoxide hydrolysis reaction. The adamantyl group anchors the inhibitor within a hydrophobic pocket of the sEH active site, while the urea or other functional group forms key hydrogen bonds with catalytic residues, such as Asp335, and the catalytic water molecules. This stable interaction effectively blocks substrate access to the active site, thereby inhibiting enzyme activity.

The structure of the adamantane cage and the nature of the linker to the pharmacophore can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[4][6][8]

Visualizing the sEH Pathway and Inhibition

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Biologically Active) sEH->DHETs Probe Adamantane-Based Probe (e.g., n-Hydroxyadamantane- 1-carboxamide derivatives) Probe->sEH Inhibition

Caption: The sEH metabolic pathway and the point of intervention for adamantane-based chemical probes.

Experimental Protocols

Protocol 1: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory potency (e.g., IC50) of an adamantane-based chemical probe against purified sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[9][10]

Materials:

  • Purified recombinant human or murine sEH

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1% BSA)[11]

  • sEH substrate (e.g., PHOME, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[1]

  • Adamantane-based test compound

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)[9]

  • DMSO (for dissolving compounds)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader (Excitation/Emission: ~330/465 nm)[10][11]

Experimental Workflow:

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of adamantane-based probe and controls in DMSO. D Add diluted probe/controls to 96-well plate. A->D B Dilute sEH enzyme in assay buffer. E Add diluted sEH enzyme to wells. B->E C Dilute sEH substrate in assay buffer. G Initiate reaction by adding diluted substrate. C->G D->E F Incubate at room temperature. E->F F->G H Read fluorescence kinetically or as an endpoint. G->H I Calculate percent inhibition and determine IC50. H->I

Caption: Workflow for the in vitro sEH fluorometric inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the adamantane-based probe in DMSO (e.g., 10 mM). Create a series of dilutions in DMSO, and then dilute these 1:10 in sEH Assay Buffer to create 10X working solutions.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of the 10X adamantane-based probe dilutions.

    • Positive Control: Add 10 µL of a 10X solution of a known sEH inhibitor.[9]

    • Vehicle Control: Add 10 µL of a 1:10 dilution of DMSO in sEH Assay Buffer.

    • Enzyme Control: Add 40 µL of sEH Assay Buffer.

    • Background Control: Add 80 µL of sEH Assay Buffer.

  • Enzyme Addition: Add 20 µL of diluted sEH enzyme to all wells except the Background Control.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the sEH substrate to all wells.

  • Measurement: Immediately begin reading the fluorescence in a microplate reader. Readings can be taken kinetically over 30 minutes or as a single endpoint measurement after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the adamantane-based probe: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for sEH Inhibition

This protocol assesses the ability of the adamantane-based probe to inhibit sEH activity within a cellular context, for example, in LPS-stimulated murine macrophages.[12] A common readout is the suppression of nitric oxide (NO) production, an indicator of the anti-inflammatory effect of sEH inhibition.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Adamantane-based test compound

  • Griess Reagent for NO measurement

  • 96-well cell culture plate

Step-by-Step Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the adamantane-based probe for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-treated, unstimulated control group.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Add the Griess Reagent to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at ~540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite (a stable product of NO) in each sample.

    • Determine the extent to which the adamantane-based probe reduces LPS-induced NO production.

Data Presentation

Table 1: Example Inhibitory Potency of Adamantane-Based sEH Probes

Compound ReferenceAdamantane ModificationLinkerIC50 (Human sEH, nM)IC50 (Murine sEH, nM)
Compound A[6]UnsubstitutedUrea5.28.1
Compound B[6]1-MethylUrea1.32.5
Compound C[4]Di-adamantylHexamethylene diurea0.5Not Reported
Compound D[12]UnsubstitutedSelenourea with methylene spacer435.5Not Reported
Compound E[12]UnsubstitutedSelenourea with ethylene spacer49.1Not Reported

Note: Data is illustrative and compiled from various sources to demonstrate structure-activity relationships.

Troubleshooting and Considerations

  • Solubility: Adamantane-based compounds can have poor aqueous solubility.[3][6] Ensure complete dissolution in DMSO before preparing aqueous dilutions. The use of co-solvents or careful formulation may be necessary for in vivo studies.[4][7]

  • Metabolic Stability: The adamantane moiety can be subject to metabolic modification.[6][8] The introduction of substituents on the adamantane ring can alter metabolic stability and should be considered when interpreting in vivo results.[6][8]

  • Species Differences: The potency of sEH inhibitors can vary between species (e.g., human vs. murine).[6][8] It is crucial to use the appropriate species-specific enzyme or cellular model for your research question.

  • Off-Target Effects: As with any chemical probe, it is important to consider and, where possible, test for off-target effects.

Conclusion

Adamantane-based chemical probes are powerful tools for investigating the biology of soluble epoxide hydrolase. Their well-defined mechanism of action and tunable structure-activity relationships make them suitable for a wide range of applications, from basic research to drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize these compounds to explore the therapeutic potential of sEH inhibition.

References

  • Kim, I. H., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(3), 337-341. [Link]

  • Vázquez, S. (2019). Adamantane Analogs: From Anti-Influenza Drugs to Soluble Epoxide Hydrolase Inhibitors for Acute Pancreatitis. Proceedings, 22(1), 18. [Link]

  • Morisseau, C., et al. (2017). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3433. [Link]

  • Krasavina, E. L., et al. (2022). Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety. Molecules, 27(18), 6005. [Link]

  • Kim, I. H., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry, 26(1), 133-140. [Link]

  • Tzitzoglaki, C., et al. (2020). Chemical Probes for Blocking of Influenza A M2 WT and S31N Channels. ACS Chemical Biology, 15(9), 2331-2337. [Link]

  • Bio-protocol. (n.d.). sEH Kinetic Assay. Bio-protocol, 12(15), e4475. [Link]

  • Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology, 33(1), 4.23.1-4.23.18. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). [Link]

  • Hwang, S. H., et al. (2015). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 58(15), 6069-6081. [Link]

  • Wagner, K. M., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research, 14, 139-151. [Link]

  • Cortina-Ceballos, B., et al. (2019). Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future. Frontiers in Pharmacology, 10, 55. [Link]

  • ResearchGate. (n.d.). Figure 4. Effects of soluble epoxide hydrolase (sEH) inhibitor on the... [Link]

  • Sławiński, J., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Pharmacological Reports, 74(4), 817-827. [Link]

  • Divarce, C., et al. (2025). Adamantane Os(II) dissolved redox probe as an efficient ion-to-electron transducer for voltammetric ionophore-based sensing. Sensors and Actuators B: Chemical, 444, 138359. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of n-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of n-Hydroxyadamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of this valuable compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: The Synthetic Challenge

The synthesis of this compound, while conceptually straightforward, presents unique challenges primarily due to the steric hindrance of the adamantane cage. This bulky, three-dimensional structure can impede the approach of reagents, slow down reaction rates, and complicate purification. The key to a successful synthesis lies in carefully controlling reaction conditions to favor the desired product while minimizing side reactions.

This guide will focus on the most common synthetic route: the reaction of an activated adamantane-1-carboxylic acid derivative with hydroxylamine. We will explore both the acyl chloride and in-situ activation methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, often related to the sterically hindered nature of the adamantane moiety and the stability of the hydroxamic acid product.

  • Incomplete Reaction: The bulky adamantane group can significantly slow down the reaction.

    • Solution: Increase the reaction time and consider a moderate increase in temperature. However, be cautious as excessive heat can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Poor Activation of the Carboxylic Acid: If you are using a coupling agent to activate adamantane-1-carboxylic acid, the activation itself might be inefficient.

    • Solution: Switch to a more robust activation method. Converting adamantane-1-carboxylic acid to adamantane-1-carbonyl chloride is often a more reliable approach for sterically hindered acids. Alternatively, using stronger coupling agents like HATU or HBTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective.

  • Side Reactions: The formation of byproducts is a common cause of low yields. The most significant side reaction to consider is the Lossen rearrangement .

    • Solution: To minimize the Lossen rearrangement, maintain a low reaction temperature, especially during the addition of the activating agent and hydroxylamine.[1] Using a protected hydroxylamine, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, can prevent this side reaction during the coupling step, followed by a deprotection step.[1]

  • Product Loss During Workup and Purification: The product's solubility characteristics can lead to losses during extraction and purification.

    • Solution: Carefully select your extraction solvents. Due to the presence of the polar hydroxamic acid group and the nonpolar adamantane cage, a mixture of solvents might be necessary. During purification by column chromatography, deactivation of the silica gel with a small percentage of a mild base like triethylamine in the eluent can prevent product degradation on the column.

Question: I am observing an unexpected byproduct that I suspect is from a rearrangement. How can I confirm this and prevent it?

Answer: The most likely rearrangement byproduct is the isocyanate, resulting from the Lossen rearrangement of the hydroxamic acid.[1] This is particularly prevalent when using activating agents for the carboxylic acid or at elevated temperatures.

  • Confirmation: The isocyanate can sometimes be detected by IR spectroscopy (a strong absorption around 2250-2275 cm⁻¹). If the isocyanate reacts with water during workup, you will form an unstable carbamic acid that decarboxylates to 1-aminoadamantane. This amine can be identified by LC-MS or by comparison with a standard on a TLC plate.

  • Prevention:

    • Temperature Control: Keep the reaction temperature as low as possible.

    • Milder Activation: If starting from the carboxylic acid, use milder activating agents.

    • Protected Hydroxylamine: As mentioned previously, using an O-protected hydroxylamine is a very effective strategy to circumvent this issue.[1]

Question: My final product is difficult to purify. What are some effective purification strategies?

Answer: The amphiphilic nature of this compound can make purification challenging.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Experiment with a variety of solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether) is a good starting point.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Stationary Phase: Standard silica gel is often sufficient. However, for compounds that are sensitive to acid, using deactivated silica gel (by pre-treating the column with a solvent mixture containing a small amount of triethylamine) is recommended.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will likely be effective.

  • Acid-Base Extraction: You can exploit the acidic nature of the hydroxamic acid proton. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer with a mild acid (e.g., dilute HCl) to precipitate the pure product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: adamantane-1-carboxylic acid or adamantane-1-carbonyl chloride?

A1: For sterically hindered substrates like adamantane, starting with adamantane-1-carbonyl chloride is generally more reliable and leads to higher yields.[2][3] The acyl chloride is more reactive than the carboxylic acid activated in-situ, which can help to overcome the steric hindrance. However, adamantane-1-carbonyl chloride is moisture-sensitive and requires careful handling.

Q2: What are the optimal reaction conditions (solvent, base, temperature) for the reaction of adamantane-1-carbonyl chloride with hydroxylamine?

A2: A common and effective set of conditions involves reacting adamantane-1-carbonyl chloride with hydroxylamine hydrochloride in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a low temperature (0 °C to room temperature).[3] The base is necessary to neutralize the HCl generated during the reaction and to free the hydroxylamine from its hydrochloride salt.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The starting material (acyl chloride) will be less polar than the product (hydroxamic acid). The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Adamantane-1-carbonyl chloride: is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine hydrochloride: is a potential skin sensitizer and is harmful if swallowed. Handle with care.

  • Solvents: Use flammable solvents like THF and DCM in a well-ventilated fume hood away from ignition sources.

Detailed Experimental Protocols

Protocol 1: Synthesis of Adamantane-1-carbonyl chloride

This protocol describes the conversion of adamantane-1-carboxylic acid to its more reactive acyl chloride.

Materials:

  • Adamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend adamantane-1-carboxylic acid (1.0 eq) in toluene.

  • Slowly add thionyl chloride (1.3 eq) dropwise to the suspension at room temperature under an inert atmosphere.[2]

  • Heat the reaction mixture to 70 °C and stir for 8 hours.[2]

  • After the reaction is complete (monitored by the cessation of gas evolution and TLC), remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude adamantane-1-carbonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

ParameterValue
Reagent Ratio Adamantane-1-carboxylic acid : Thionyl chloride = 1 : 1.3
Temperature 70 °C
Reaction Time 8 hours
Expected Yield >85%
Protocol 2: Synthesis of this compound from Adamantane-1-carbonyl chloride

This protocol details the coupling of the acyl chloride with hydroxylamine.

Materials:

  • Adamantane-1-carbonyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 4-N,N-dimethylaminopyridine (DMAP) (catalytic amount, optional)[3]

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.2 eq) in a mixture of DCM and triethylamine (2.5 eq) in a round-bottom flask under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve adamantane-1-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of adamantane-1-carbonyl chloride to the hydroxylamine mixture at 0 °C. A catalytic amount of DMAP can be added to accelerate the reaction.[3]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Reagent Ratio Adamantane-1-carbonyl chloride : Hydroxylamine HCl : Triethylamine = 1 : 1.2 : 2.5
Temperature 0 °C to Room Temperature
Reaction Time Overnight
Expected Yield 60-80%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Starting Material Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification start Adamantane-1-carboxylic acid acyl_chloride Adamantane-1-carbonyl chloride start->acyl_chloride SOCl2, Toluene, 70°C reaction Coupling Reaction (0°C to RT, DCM) acyl_chloride->reaction hydroxylamine Hydroxylamine HCl + Et3N hydroxylamine->reaction crude Crude Product reaction->crude Aqueous Workup purified n-Hydroxyadamantane- 1-carboxamide crude->purified Recrystallization or Column Chromatography

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reaction Side Reactions (e.g., Lossen Rearrangement) issue->side_reaction poor_activation Poor Carboxylic Acid Activation issue->poor_activation workup_loss Loss During Workup issue->workup_loss increase_time_temp Increase Reaction Time/ Moderate Temperature Increase incomplete_reaction->increase_time_temp milder_conditions Use Milder Conditions/ Protected Hydroxylamine side_reaction->milder_conditions acyl_chloride_route Switch to Acyl Chloride Route/ Stronger Coupling Agent poor_activation->acyl_chloride_route optimize_purification Optimize Extraction & Purification Protocol workup_loss->optimize_purification

Caption: Troubleshooting logic for addressing low product yield.

References

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • PrepChem.com. (n.d.). Synthesis of Tricyclo[3.3.1.13,7 ]decane-1-carboxylic acid 2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl ester. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Collect. Czech. Chem. Commun. (2007). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. 72(1), 105-122.
  • Acta Crystallographica Section E. (2008). A new polymorph of N-(prop-2-ynyl)tricyclo[3.3.1.13,7]decane-1-carboxamide. E64(10), o1495.
  • Molecules. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. 27(24), 8727.
  • Modern Chemistry & Applications. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. 2(1).
  • Journal of Chemical Research. (2003). One-step Beckmann rearrangement from carbonyl compounds and hydroxylamine hydrochloride in Al2O3/CH3SO3H (AMA) as a new reagent. 2003(12), 834-836.
  • PrepChem.com. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

  • Molecules. (2018). Methods for Hydroxamic Acid Synthesis. 23(8), 2053.
  • Organic Syntheses. (1964). 1-adamantanecarboxylic acid. 44, 1.
  • Google Patents. (n.d.). RU2068836C1 - Method of synthesis of 1-hydroxyadamantane.
  • European Journal of Chemistry. (2021). Methods for synthesizing hydroxamic acids and their metal complexes. 12(4), 436-447.
  • ChemistryOpen. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. 11(4), e202200031.

Sources

Technical Support Center: Optimization of Reaction Conditions for Adamantane Carboxamidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of adamantane carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Adamantane's unique rigid, lipophilic structure has made it a privileged scaffold in medicinal chemistry, enhancing the pharmacological properties of various drugs.[1][2] The carboxamide functional group further provides a versatile handle for creating diverse molecular architectures. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve optimal results in your adamantane carboxamidation reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of adamantane carboxamides.

Q1: What are the primary synthetic routes for preparing adamantane carboxamides?

There are several reliable methods for synthesizing adamantane carboxamides, with the choice depending on the available starting materials and desired scale. The most common approaches include:

  • The Ritter Reaction: This method involves the reaction of an adamantane derivative capable of forming a stable carbocation (like 1-adamantanol or 1-bromoadamantane) with a nitrile in the presence of a strong acid.[3][4] A variation of this is the reaction of adamantane-1-carboxylic acid with a nitrile in a highly acidic medium.[5]

  • From Adamantane-1-carboxylic Acid: This common starting material can be converted to the carboxamide through several methods:

    • Activation with a coupling agent (e.g., EDCI, HOBt) followed by reaction with an amine.[6]

    • Conversion to the acid chloride (using, for example, thionyl chloride) followed by reaction with an amine.[7]

    • Formation of a mixed anhydride (e.g., with ethyl chloroformate) followed by aminolysis.[8]

  • From Adamantane: Direct amidation of adamantane can be achieved through radical-mediated processes, for instance, using isocyanides and a radical initiator.[9]

Q2: How do I select the most suitable starting material for my synthesis?

The choice of starting material depends on factors like commercial availability, cost, and the specific adamantane carboxamide derivative you aim to synthesize.

  • Adamantane-1-carboxylic acid is a versatile and common starting point for many carboxamidation reactions.[10]

  • 1-Adamantanol or 1-bromoadamantane are often used in the Ritter reaction.[10]

  • Adamantane itself is a cost-effective starting material for direct functionalization approaches, though these methods might require more specialized conditions.[9][11]

Q3: What are the typical yields I can expect for adamantane carboxamidation?

Yields can vary significantly based on the chosen method, scale, and optimization of reaction conditions.

  • The Ritter reaction on adamantane-1-carboxylic acid has been reported to achieve yields of around 78.7% for the technical product.[5]

  • The synthesis of 1-adamantanecarboxamide from adamantane-1-carboxylic acid using ethyl chloroformate and ammonium hydroxide can result in yields as high as 97%.[8]

  • Direct oxidation of adamantane to adamantanone, a related reaction, typically has yields in the 47-56% range.[12]

Q4: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of adamantane carboxamidation reactions. A developing stain, such as bromocresol green solution, can be used to visualize the spots of carboxylic acid derivatives.[5] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[12]

Q5: What are the recommended procedures for purifying adamantane carboxamides?

The purification strategy depends on the properties of the product and any impurities. Common methods include:

  • Precipitation and Filtration: Many adamantane carboxamides are solids. Pouring the reaction mixture into ice water can precipitate the product, which can then be collected by filtration and washed.[5][8]

  • Recrystallization: This is a standard method for purifying solid products to a high degree.[7]

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a common and effective technique.[6]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Potential Cause 1a: Inefficient Carbocation Formation (in Ritter-type reactions) The formation of the adamantyl carbocation is a critical step in the Ritter reaction. This requires a sufficiently strong acidic medium.[5]

  • Solution:

    • Ensure the use of a highly acidic environment, such as a mixture of concentrated sulfuric acid and nitric acid or oleum.[5]

    • Verify the concentration and quality of the acids used.

    • Allow sufficient time for the carbocation to form before adding the nitrile. Stirring the adamantane precursor in the acidic mixture for a designated period (e.g., 2.5 hours at 10-15°C) can be crucial.[5]

Potential Cause 1b: Poor Activation of Adamantane-1-carboxylic Acid When starting from the carboxylic acid, incomplete activation will lead to low conversion to the amide.

  • Solution:

    • For coupling reactions: Ensure you are using the appropriate equivalents of the coupling agents (e.g., EDCI, HOBt) and that they are fresh and dry.[6]

    • For acid chloride formation: Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and ensure anhydrous conditions.

    • For mixed anhydride method: Add the activating agent (e.g., ethyl chloroformate) at a low temperature (-10 °C) to form the anhydride before adding the amine source.[8]

Potential Cause 1c: Incomplete Reaction The reaction may not have reached completion.

  • Solution:

    • Monitor the reaction closely using TLC or another appropriate analytical technique.[5][12]

    • Increase the reaction time if starting material is still present.

    • A moderate increase in temperature may be beneficial, but be cautious as this can also lead to byproduct formation.

Problem 2: Significant Byproduct Formation

Byproduct 2a: Formation of 3-Hydroxyadamantane-1-carboxylic Acid This is a common byproduct in the Ritter reaction, arising from the reaction of the adamantyl carbocation with water.

  • Solution:

    • The most critical factor is temperature control during the addition of the nitrile. This step should be performed at a low temperature (e.g., 5-7°C) to favor the Ritter reaction over hydration.[5]

    • Ensure the reaction is carried out under anhydrous conditions to the extent possible, although the strong acids used often contain some water.

Byproduct 2b: Formation of Other Unidentified Side Products Over-oxidation or other side reactions can occur, especially under harsh acidic or oxidative conditions.[12]

  • Solution:

    • Carefully control the reaction temperature. A gradual, controlled increase in temperature is often more effective than rapid heating.[12]

    • Consider using a milder or more selective reagent system. For example, in oxidations of adamantane, adding a carboxylic acid to the sulfuric acid can improve selectivity.[12]

Problem 3: Reaction Stalls or is Sluggish

Potential Cause 3a: Inadequate Temperature Control While high temperatures can cause side reactions, temperatures that are too low can slow the reaction rate significantly.

  • Solution:

    • Find the optimal temperature balance for your specific reaction. This may require some experimentation.

    • For reactions that are initiated at low temperatures, a gradual warming to room temperature or slightly above may be necessary to drive the reaction to completion.[8]

Potential Cause 3b: Reagent Quality and Steric Hindrance The purity of reagents is crucial. Additionally, highly sterically hindered amines may react slowly or not at all.[13]

  • Solution:

    • Use fresh, high-purity reagents and ensure solvents are anhydrous where necessary.

    • For sterically demanding substrates, you may need to use more forcing conditions (higher temperatures, longer reaction times) or switch to a less sterically hindered synthetic route if possible.[13]

Part 3: Experimental Protocols

The following are detailed protocols for common adamantane carboxamidation methods.

Protocol 1: Adamantane Carboxamidation via the Ritter Reaction from Adamantane-1-carboxylic Acid [5]

  • Preparation of the Acidic Medium: In a reaction vessel, carefully prepare a mixture of 35 ml of 54% nitric acid (HNO₃), 60 ml of 98% sulfuric acid (H₂SO₄), and 80 ml of 20% oleum.

  • Dissolution of Starting Material: Cool the acidic mixture to 2–5°C with intensive stirring. Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions.

  • Carbocation Formation: After complete dissolution, stir the reaction mixture at 10-15°C for 2.5 hours.

  • Ritter Reaction: Cool the mixture back down to 5-7°C and add 80 ml of acetonitrile dropwise, maintaining the low temperature.

  • Reaction Completion: Stir the reaction mixture for an additional 2.5 hours.

  • Work-up: Carefully pour the reaction mixture into ice water.

  • Isolation: Filter the resulting precipitate, wash it with water until the filtrate is neutral, and then dry the solid to yield the technical grade product.

Protocol 2: Synthesis of 1-Adamantanecarboxamide from Adamantane-1-carboxylic Acid using Ethyl Chloroformate [8]

  • Initial Setup: To a stirred and cooled (-10 °C) solution of adamantane-1-carboxylic acid (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in THF (80 ml), add ethyl chloroformate (3.65 g, 36.06 mmol). A white precipitate should form.

  • Mixed Anhydride Formation: Stir the mixture at the same temperature for 30 minutes.

  • Aminolysis: Add 30% aqueous ammonium hydroxide (20 ml) to the reaction mixture.

  • Reaction Completion: Gradually warm the reaction mixture to room temperature and stir for an additional 30 minutes.

  • Isolation: Evaporate the THF under reduced pressure. Filter the precipitated solid and wash it with cold water to afford the desired product.

Part 4: Visual Workflows and Data

Troubleshooting Flowchart for Adamantane Carboxamidation

G start Reaction Start check_progress Monitor Reaction Progress (TLC/GC/HPLC) start->check_progress is_complete Is Reaction Complete? check_progress->is_complete workup Proceed to Work-up and Purification is_complete->workup Yes low_yield Problem: Low/No Yield is_complete->low_yield No, Low Conversion byproducts Problem: Significant Byproducts is_complete->byproducts No, Byproducts Present check_activation Check Reagent Activity & Carbocation Formation Conditions low_yield->check_activation check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents check_temp Review Temperature Control byproducts->check_temp adjust_conditions Adjust Acid Concentration/ Coupling Agent Equivalents check_activation->adjust_conditions adjust_temp Optimize Temperature Profile check_temp->adjust_temp purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents adjust_temp->check_progress purify_reagents->check_progress adjust_conditions->check_progress

Caption: A troubleshooting flowchart for adamantane carboxamidation.

Table 1: Comparison of Reaction Conditions for Adamantane Carboxamidation
MethodStarting MaterialKey ReagentsTemperatureTypical YieldReference
Ritter Reaction Adamantane-1-carboxylic acidHNO₃, H₂SO₄, Oleum, CH₃CN2-15°C~79%[5]
Mixed Anhydride Adamantane-1-carboxylic acidEthyl chloroformate, Et₃N, NH₄OH-10°C to RTup to 97%[8]
Coupling Reaction Substituted propanoic acid and aminoadamantane-1-carboxamideEDCI, HOBt, DIPEARoom Temp.Good yields[6]
Acid Chloride Adamantane-1-carbonyl chlorideAmine, Et₃NIce bathN/A[7]

Part 5: References

  • Various Authors. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas? ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Lin, Y. L., et al. (2026). Design, Synthesis, and Bioevaluation of Adamantane-1-Carboxamide N-Acylthioureas for Airway Antiallergic Therapy. Chembiochem, 27(1), e202500756. Retrieved from [Link]

  • Kas'yan, L. I., et al. (2020). Carboxamides and amines having two and three adamantane fragments. Russian Journal of Organic Chemistry, 56(8), 1401-1410. Retrieved from [Link]

  • Kim, J., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2849-2853. Retrieved from [Link]

  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1401-1410. Retrieved from [Link]

  • Cole, A. J., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 19(2), 229-242. Retrieved from [Link]

  • Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. Retrieved from [Link]

  • Claerhout, S., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. Chemistry – A European Journal, 28(13), e202104100. Retrieved from [Link]

  • Yang, H. B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Wikipedia. Retrieved from [Link]

  • de Meijere, A., et al. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Angewandte Chemie International Edition, 53(47), 12834-12885. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting n-Hydroxyadamantane-1-carboxamide Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Core Problem: Researchers frequently encounter high inter-assay variability (CV > 20%) and non-monotonic dose-response curves when working with n-Hydroxyadamantane-1-carboxamide (HACA).[1]

Root Cause Analysis: HACA is a "Janus" molecule with conflicting physicochemical properties:

  • The Adamantane Cage: A bulky, highly lipophilic moiety (LogP ~2.5–3.0) that drives hydrophobic collapse and aggregation in aqueous buffers.

  • The Hydroxamic Acid Head: A potent metal-chelating group (

    
     for 
    
    
    
    ,
    
    
    ,
    
    
    in the
    
    
    to
    
    
    range) that is chemically labile and prone to hydrolysis.

Inconsistency arises not from the target biology, but from the failure to control the compound's physical state (solubility) and chemical integrity (hydrolysis/chelation) during the assay window.

Troubleshooting Decision Matrix (Logic Flow)

Use this logic tree to diagnose the specific source of your inconsistency before altering biological parameters.

TroubleshootingFlow Start Inconsistent Results (High CV, Flat Curves) CheckSolubility Step 1: Solubility Check (Is it precipitating?) Start->CheckSolubility CheckStability Step 2: Stability Check (Is it hydrolyzing?) CheckSolubility->CheckStability Clear Solution SolubilityIssue Issue: Aggregation/Precipitation Action: Optimize DMSO/Surfactant CheckSolubility->SolubilityIssue Turbidity / Loss of Signal CheckInterference Step 3: Assay Interference (Is it chelating reagents?) CheckStability->CheckInterference Purity > 95% StabilityIssue Issue: Hydrolysis to Carboxylic Acid Action: Fresh Stock / pH < 8.0 CheckStability->StabilityIssue Purity < 95% (LC-MS) InterferenceIssue Issue: Non-Specific Chelation Action: Add excess cofactor / Change readout CheckInterference->InterferenceIssue False Positives / Color Change BioVar Issue: Biological Variability Action: Check Cell Permeability CheckInterference->BioVar No Chemical Issues

Figure 1: Diagnostic workflow for isolating the root cause of assay variance.

Module 1: Solubility & Aggregation (The "Crash" Effect)[1]

Symptom: "My


 shifts by 10-fold between replicates" or "I see a bell-shaped dose-response curve."

Technical Insight: The adamantane cage is a rigid, diamondoid structure that is exceptionally hydrophobic. While the hydroxamic acid group is polar, it is insufficient to solubilize the cage in pure aqueous buffers. When you dilute a DMSO stock into PBS/Media, HACA forms colloidal aggregates at concentrations as low as 10


. These aggregates sequester the enzyme/target, leading to false inhibition (promiscuous inhibition).
Protocol: The "Spin-Down" Validation

Do not rely on visual inspection.[1] Micellar aggregates are often invisible to the naked eye.

  • Preparation: Prepare your highest assay concentration (e.g., 100

    
    ) in the exact assay buffer (containing 1% DMSO).
    
  • Incubation: Let stand for 30 minutes at room temperature (mimicking assay time).

  • Centrifugation:

    • Aliquot A: Keep as is (Total).

    • Aliquot B: Centrifuge at 13,000 x g for 10 minutes (Supernatant).

  • Quantification: Measure OD280 or run HPLC on both A and B.

  • Analysis:

    • If

      
      , your compound is crashing out.
      

Corrective Action:

  • Add Detergent: Incorporate 0.01% Triton X-100 or 0.005% Tween-20 into the assay buffer.[1] This disrupts colloidal aggregates.[1]

  • Limit DMSO: Ensure final DMSO concentration is exactly 1-2% . Below 0.5%, solubility drops drastically; above 5%, enzyme activity may suffer.

Module 2: Chemical Stability (Hydrolysis)[1]

Symptom: "The compound loses potency if I prepare the plate 1 hour in advance."

Technical Insight: Hydroxamic acids are chemically metastable.[1] They undergo hydrolysis to form the corresponding carboxylic acid (Adamantane-1-carboxylic acid) and hydroxylamine.[1] This reaction is pH-dependent and accelerated by:

  • High pH (> 8.0): Base-catalyzed hydrolysis.[1]

  • Freeze-Thaw Cycles: Introduces condensation/moisture.[1]

  • Presence of Nucleophiles: Primary amines in Tris/Glycine buffers can attack the carbonyl.

Data Comparison: Stability Profile

ConditionHalf-Life (

) of HACA
Recommendation
DMSO Stock (-20°C) > 6 monthsStore here. Aliquot to single use.
PBS (pH 7.4, RT) ~24 hoursPrepare fresh daily.
Tris Buffer (pH 8.5, RT) < 4 hoursAVOID. Use HEPES or MOPS.
Cell Culture Media (37°C) ~6-8 hoursRefresh media for long incubations.
Protocol: LC-MS Purity Check

Before blaming the biology, verify the chemistry.[1]

  • Inject 5

    
     of your 10 mM DMSO stock onto a C18 column.[1]
    
  • Look for the parent peak (HACA) vs. the hydrolysis product (Adamantane-1-carboxylic acid).[1]

    • Note: Adamantane derivatives have poor UV absorbance.[1] Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) for detection.[1] UV at 210 nm is unreliable.[1]

Module 3: Assay Interference (The "Chelation" Effect)[1]

Symptom: "I get high background signal" or "The colorimetric readout is weird (red/purple)."

Technical Insight: HACA acts as a bidentate ligand.[1]

  • Metalloprotein Stripping: If your target is a metalloenzyme (e.g., HDAC, Urease, MMP), HACA binds the active site metal (

    
    , 
    
    
    
    ). However, if the buffer contains free metal ions, HACA will chelate them in solution, effectively reducing the "free inhibitor" concentration.
  • Colorimetric Interference: Hydroxamic acids form stable, colored complexes with

    
     (red/purple). If your readout uses iron (e.g., certain oxidative stress assays or phosphate assays using ferric salts), HACA will generate a false positive signal.
    

ChelationInterference cluster_0 Assay Buffer Environment HACA HACA (Hydroxamic Acid) Target Target Enzyme (Active Site Zn2+/Ni2+) HACA->Target Specific Inhibition (Desired) FreeMetal Contaminant Metal (Buffer Fe3+/Cu2+) HACA->FreeMetal Non-Specific Depletion Readout Colorimetric Reagent (e.g., Ferric Chloride) HACA->Readout False Signal (Red Complex)

Figure 2: Competition between specific target binding and non-specific assay interference.[1]

Corrective Action:

  • Switch Readouts: Move from colorimetric to fluorometric assays (e.g., AMC-labeled substrates) to avoid absorbance interference.

  • Metal Supplementation: If the enzyme requires Zn/Ni, ensure the buffer contains a controlled excess (e.g., 10

    
    
    
    
    
    ) to saturate non-specific chelation, but not so much that it outcompetes the inhibitor.

References & Authority

  • Hydroxamic Acid Chemistry: Marmion, C. J., et al. (2004). Hydroxamic acids: an intriguing family of metal chelators.[1][2] European Journal of Inorganic Chemistry.[1] Link (Describes the chelation kinetics and stability issues).

  • Adamantane Pharmacology: Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews.[1] Link (Detailed analysis of lipophilicity and solubility challenges).

  • Aggregator Identification: Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today.[1] Link (The definitive guide on colloidal aggregators in bioassays).

  • Assay Interference: Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1] Link (Discusses chelation and colorimetric artifacts).

Need Further Assistance?

If these steps do not resolve your inconsistency, please generate a Standard Curve of the Hydrolysis Product (Adamantane-1-carboxylic acid) to confirm if the observed activity is due to the parent or the metabolite. Contact our support team with the results of your "Spin-Down" test.

Sources

Technical Support Center: Purification of N-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ADA-HX-001 Topic: Purification Strategy for N-Hydroxyadamantane-1-carboxamide Crude Product Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open

Introduction

You are likely encountering difficulties purifying this compound (Ad-CONHOH) due to the competing physicochemical properties of its two distinct structural motifs: the highly lipophilic adamantane cage and the polar, chelating hydroxamic acid group.

Common issues reported with this synthesis include:

  • Persistent Starting Material: Difficulty separating the unreacted adamantane-1-carboxylic acid (Ad-COOH).

  • Oiling Out: The product failing to crystallize due to residual solvents or O-acylated impurities.

  • Coloration: Pink or violet discoloration caused by trace metal (Iron) chelation.

This guide provides a validated, non-chromatographic purification strategy prioritizing recrystallization and pH-controlled extraction .

Module 1: Diagnostic & Decision Framework

Before initiating a protocol, determine the state of your crude material using this logic flow.

PurificationLogic Start Crude Product State CheckSM TLC/NMR: >5% Starting Acid? Start->CheckSM CheckColor Visual: Pink/Violet Color? CheckSM->CheckColor No Extraction Protocol B: Bicarbonate Wash (Remove Acid Impurity) CheckSM->Extraction Yes Recryst Protocol A: Recrystallization (EtOAc or MeOH/H2O) CheckColor->Recryst No Chelation EDTA Wash / Cation Resin (Remove Iron) CheckColor->Chelation Yes Extraction->CheckColor Final Pure White Solid Recryst->Final Chelation->Recryst

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Module 2: Technical FAQs & Troubleshooting

Q1: Why does my product contain significant amounts of adamantane-1-carboxylic acid even after workup?

The Science: This is a pKa-based separation failure.

  • Adamantane-1-carboxylic acid (Impurity): pKa ≈ 5.0

  • Hydroxamic Acid (Product): pKa ≈ 9.0

The Fix: You cannot use strong bases (like NaOH) for extraction, as both the impurity and product will deprotonate and dissolve in water. You must use a mild base (Sodium Bicarbonate, saturated, pH ~8.5).

  • At pH 8.5, the carboxylic acid (pKa 5) is >99% ionized (R-COO⁻) and moves to the aqueous layer.

  • The hydroxamic acid (pKa 9) remains largely protonated (R-CONHOH) and stays in the organic layer due to the lipophilic adamantane group.

Q2: The crude product is pink/violet. Is it decomposing?

The Science: Likely not decomposition, but chelation . Hydroxamic acids are potent siderophores (iron-chelators).[1] Even trace amounts of Fe(III) from spatulas, silica gel, or solvent drums will form a highly colored "ferric hydroxamate" complex. The Fix: Wash your organic phase with 0.1 M EDTA (disodium salt) or dilute citric acid during the workup to strip the metal ions.

Q3: My product "oils out" during recrystallization instead of forming crystals.

The Science: The adamantane group is "greasy" and disrupts crystal lattice formation if the solvent is too non-polar or if the cooling is too rapid. The Fix:

  • Seed Crystals: If available, add a seed crystal at the cloud point.

  • Solvent Switch: Switch from pure Ethyl Acetate to a Methanol/Water system. Dissolve in minimal hot methanol, then add hot water dropwise until turbid. Cool very slowly.

Module 3: Validated Purification Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing minor impurities and achieving high-purity crystalline solid.

ParameterSpecification
Solvent System Ethyl Acetate (EtOAc) OR Methanol:Water (9:1)
Concentration ~1 g crude per 5–10 mL solvent (variable based on purity)
Temperature Reflux to dissolution; Cool to 4°C

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate and heat to a gentle reflux (approx. 77°C).

  • Add solvent in small portions until the solid just dissolves.

    • Note: If a small amount of solid remains insoluble after significant solvent addition, filter it off while hot (this is likely inorganic salt).

  • Remove from heat and let the flask cool to room temperature undisturbed. Do not put it directly on ice.

  • Once room temperature is reached, place in a fridge (4°C) for 4–12 hours.

  • Filter the white needles/plates and wash with cold hexanes.

Protocol B: Bicarbonate Wash (Acid Removal)

Best for: Crude mixtures containing >5% unreacted starting acid.

Mechanism of Action: This protocol exploits the acidity difference (


) between the starting material and product.

Extraction cluster_0 Separatory Funnel (pH ~8.5) Org Organic Layer (EtOAc) Contains: Ad-CONHOH (Protonated, Lipophilic) Aq Aqueous Layer (Sat. NaHCO3) Contains: Ad-COO- Na+ (Ionized, Water Soluble) Org->Aq Impurity Migration

Figure 2: Phase distribution of species during bicarbonate wash.

Step-by-Step:

  • Dissolve the crude mixture in Ethyl Acetate (approx. 20 mL per gram).

  • Transfer to a separatory funnel.

  • Wash three times with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Caution: Vent frequently as CO₂ gas will be generated.

  • (Optional) Wash once with 0.1 M HCl to remove any trapped base (ensure pH does not drop below 3).

  • Wash once with Brine (saturated NaCl).

  • Dry organic layer over anhydrous Sodium Sulfate (

    
    ).[2][3]
    
  • Evaporate solvent to yield acid-free solid.

Module 4: Quality Control (Self-Validation)

Before proceeding to biological assays, validate the purity using these checks:

  • The Iron(III) Chloride Test (Qualitative):

    • Dissolve a few mg of product in methanol.

    • Add 1 drop of 1%

      
       solution.
      
    • Result: A deep red/violet color confirms the presence of the hydroxamic acid group. Lack of color indicates hydrolysis to the acid or amide.

  • Melting Point Check:

    • Pure this compound typically melts higher than its parent acid ester but lower than the parent acid.

    • Reference: Adamantane-1-carboxylic acid melts at ~175–177°C. If your product melts significantly lower or has a wide range (>2°C), recrystallize again.

References

  • NIST Chemistry WebBook. Adamantane-1-carboxylic acid - Thermochemical Data.[4][5] National Institute of Standards and Technology.[4] [Link]

  • Organic Syntheses. 1-Adamantanecarboxylic Acid.[3][4][6] Org.[3][6][7][8] Synth. 1964, 44, 1. [Link]

  • Marmion, C. J., et al. Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004. (Cited for pKa and Iron chelation properties).[1]

Sources

minimizing batch-to-batch variability in n-Hydroxyadamantane-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Batch-to-Batch Variability & Protocol Standardization

Introduction: The Variability Paradox

You are likely here because your synthesis of


-Hydroxyadamantane-1-carboxamide  (CAS: 3574-56-9) is inconsistent. One batch is a pristine white powder with 98% yield; the next is a sticky, off-white oil or a pink-hued solid with poor solubility.

The adamantane scaffold is uniquely lipophilic (greasy), while the hydroxamic acid functionality is polar and reactive.[1] This duality creates a biphasic tension during synthesis. Furthermore, the hydroxamic acid group is thermodynamically unstable relative to the amide, making it prone to the Lossen Rearrangement —the primary driver of batch failure.

This guide moves beyond "recipe following" to "process control," ensuring every batch meets the rigorous standards required for drug development (e.g., HDAC inhibition or metalloproteinase studies).

Module 1: The Robust Synthesis Protocol

While coupling agents (EDC/HOBt) are popular for peptides, they often introduce urea byproducts that are difficult to separate from the lipophilic adamantane cage.[1] For minimizing variability, the Acid Chloride Method (via Thionyl Chloride) or the Mixed Anhydride Method (via Ethyl Chloroformate) are superior.[1]

Below is the Mixed Anhydride Protocol , selected for its balance of mild conditions and high purity, minimizing the risk of thermal rearrangement.

Reagents & Stoichiometry Table
ComponentRoleEq.Critical Parameter
1-Adamantanecarboxylic acid SM1.0Must be dry (<0.5% water).[1]
Ethyl Chloroformate Activator1.1Excess leads to

-acylation impurities.
N-Methylmorpholine (NMM) Base 11.1Controls pH during activation.[1]
Hydroxylamine HCl Reagent1.5Use excess to drive equilibrium.[1]
KOH / NaOMe Base 21.5Neutralizes HCl salt.[1] Strict control needed.
THF / Methanol Solvent-Anhydrous THF for activation; MeOH for

.
Step-by-Step Workflow
  • Activation (The Anhydride Formation):

    • Dissolve 1-Adamantanecarboxylic acid in anhydrous THF (0.5 M concentration).

    • Cool to -10°C . (Crucial: Higher temps trigger anhydride decomposition).[1]

    • Add NMM (1.1 eq) followed by dropwise addition of Ethyl Chloroformate (1.1 eq).[1]

    • Checkpoint: A white precipitate (NMM[1]·HCl) will form immediately.[1] Stir for 30 mins at -10°C.

  • Preparation of Free Hydroxylamine:

    • In a separate flask, dissolve

      
       (1.5 eq) in Methanol.
      
    • Cool to 0°C and add KOH (1.5 eq) dissolved in MeOH.

    • Stir for 15 mins, then filter off the KCl precipitate rapidly.

    • Why? Free

      
       is unstable.[1] Use the filtrate immediately.
      
  • The Coupling (The Critical Step):

    • Add the cold

      
       filtrate to the mixed anhydride suspension at -10°C .
      
    • Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

    • Variability Control: Do not heat.[1] Heating >40°C promotes the Lossen rearrangement to the isocyanate.

  • Work-up:

    • Evaporate THF/MeOH under reduced pressure (keep bath <40°C).

    • Resuspend residue in EtOAc and wash with 1N HCl (removes unreacted amine), then Water, then Brine.[1]

    • Dry over

      
       and concentrate.
      

Module 2: Troubleshooting & Logic

Visualizing the Pathway

The following diagram maps the synthesis logic and where specific failure modes (impurities) enter the system.

G Start 1-Adamantanecarboxylic Acid Activation Activation (Mixed Anhydride) Start->Activation + EtOCOCl / NMM (-10°C) Coupling Coupling with NH2OH Activation->Coupling + NH2OH (free base) Diacyl FAILURE: O-Acylation (N,O-Diacyl impurity) Activation->Diacyl Excess Activator Low NH2OH eq Hydrolysis FAILURE: Hydrolysis (Reversion to Acid) Activation->Hydrolysis Water present in solvent Product N-Hydroxyadamantane-1-carboxamide Coupling->Product Successful Amidation Lossen FAILURE: Lossen Rearrangement (Isocyanate Formation) Coupling->Lossen Excess Base or Heat (>40°C)

Figure 1: Synthesis workflow and critical failure points (Red) leading to batch variability.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product turned pink/red upon drying. Is it ruined?

Diagnosis: Trace Metal Contamination.[1] Hydroxamic acids are potent siderophores (iron chelators).[1][2] Even ppb levels of Iron (Fe³⁺) from a spatula or solvent drum will form a deeply colored "ferric hydroxamate" complex.[1] Solution:

  • Re-dissolve the product in EtOAc.

  • Wash with 5% EDTA solution or Citric Acid solution (chelating agents).[1]

  • Use glass or plastic spatulas only; avoid metal contact.[1]

Q2: The melting point is 20°C lower than reported (144°C). Why?

Diagnosis: Lossen Rearrangement or Isomerism.[1]

  • Lossen Rearrangement: If you heated the reaction, you likely formed the adamantyl isocyanate, which hydrolyzes to the amine (1-adamantylamine).[1]

  • Z/E Isomerism: Hydroxamic acids exist as Z/E rotamers around the C-N bond. This can broaden the melting point range but usually does not depress it significantly. Action: Check IR. A peak at ~2270 cm⁻¹ indicates Isocyanate.[1] A peak at ~3300 cm⁻¹ (broad) confirms the Hydroxamic acid -OH/-NH.[1]

Q3: I have low yield and a lot of starting material (Carboxylic Acid).

Diagnosis: Hydrolysis of the Active Ester. The mixed anhydride is moisture-sensitive. If your THF was "wet," the anhydride reverted to the acid before reacting with hydroxylamine. Action: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å). Ensure the


 solution in MeOH is prepared fresh.

Module 4: Quality Control & Storage

To ensure batch-to-batch consistency, implement these checks before releasing the batch for biological testing.

TestMethodAcceptance CriteriaLogic
Ferric Chloride Test ColorimetricDeep Burgundy/RedConfirms presence of -CONHOH group.
Solubility DMSO/MeOHClear solutionTurbidity suggests adamantane-amine salts.
1H-NMR DMSO-d6

10.2 (s, 1H, OH), 8.7 (s, 1H, NH)
Confirm absence of ethyl ester peaks.[1]
Storage Protocol

Hydroxamic acids are prone to hydrolysis and rearrangement over time.

  • State: Solid powder (Lyophilized if possible).[1]

  • Container: Amber glass (light sensitive).[1]

  • Temp: -20°C.

  • Desiccant: Mandatory. Moisture catalyzes hydrolysis.[1]

References

  • Marmion, C. J., et al. (2004).[1] Hydroxamic acids - An intriguing family of chelators. European Journal of Inorganic Chemistry. (Discusses metal chelation and the "Pink Product" phenomenon). [1]

  • Reddy, A. S., et al. (2008).[1] A mild and efficient synthesis of hydroxamic acids from carboxylic acids using EDC-HOBt. Tetrahedron Letters. (Comparative method analysis).

  • Dougherty, J. M., et al. (2002).[1] Lossen Rearrangement of Hydroxamic Acids. Organic Syntheses. (Mechanistic details on the primary failure mode).

  • Wang, Q., et al. (2016).[1] Synthesis and biological evaluation of adamantane-based hydroxamic acid derivatives. Bioorganic & Medicinal Chemistry Letters. (Specific synthesis of adamantyl-hydroxamates). [1]

  • BenchChem Technical Support. (2025). Troubleshooting Hydroxamic Acid Synthesis. (General process parameters).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Hydroxyadamantane-1-carboxamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among the diverse scaffolds explored, the adamantane moiety has garnered significant attention due to its unique physicochemical properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-hydroxyadamantane-1-carboxamide analogs, a class of compounds showing potent HDAC inhibitory activity. We will delve into the critical structural features governing their potency and selectivity, present comparative experimental data, and provide detailed protocols for their evaluation.

The Pharmacophore of Adamantane-Based HDAC Inhibitors

The inhibitory activity of this compound analogs against HDAC enzymes is predicated on a well-established pharmacophore model for hydroxamate-based HDAC inhibitors. This model comprises three key components:

  • Zinc-Binding Group (ZBG): The N-hydroxycarboxamide (hydroxamic acid) moiety is crucial for activity. It acts as a chelating group, binding to the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic function.[1][2]

  • Linker: This component connects the ZBG to the "cap" group. Its length and rigidity can influence the inhibitor's orientation and binding affinity within the enzyme's active site.

  • Cap Group: The adamantane cage serves as a bulky, lipophilic "cap" that interacts with the surface of the enzyme, often making van der Waals contacts with hydrophobic residues.[3] This interaction contributes to the overall binding affinity and can influence isoform selectivity. The lipophilic nature of adamantane can also enhance drug-like properties such as cell permeability and brain penetrance.[3]

HDAC_Inhibitor_Pharmacophore cluster_0 This compound Analog cluster_1 HDAC Enzyme Active Site ZBG Hydroxamic Acid (Zinc-Binding Group) Zinc Zn2+ ZBG->Zinc Chelation Linker Carboxamide (Linker) Cap Adamantane (Cap Group) Surface Hydrophobic Surface Residues Cap->Surface Hydrophobic Interaction HDAC_Assay_Workflow A Prepare Serial Dilutions of This compound Analogs C Add Test Compounds and Controls A->C B Add HeLa Nuclear Extract (HDACs) to 96-well plate B->C D Add Fluorogenic HDAC Substrate C->D E Incubate at 37°C D->E F Add Lysine Developer to Stop Reaction & Generate Signal E->F G Measure Fluorescence (Ex/Em = 350-380/440-460 nm) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Experimental workflow for the fluorometric HDAC inhibition assay.

Mechanism of Action: Impact on Cancer Signaling Pathways

HDAC enzymes play a critical role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. [4]In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting cell proliferation and survival. [5][6] this compound analogs, by inhibiting HDACs, can reactivate the expression of these silenced genes, leading to several anti-cancer effects, including:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21.

  • Induction of Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bim, Bid) and decreased expression of anti-apoptotic proteins (e.g., cFLIP). HDAC inhibitors can activate both the intrinsic and extrinsic apoptotic pathways. [5]* Modulation of the Immune Response.

HDAC_Inhibition_Signaling cluster_0 Chromatin Remodeling cluster_1 Cellular Outcomes HDACi N-Hydroxyadamantane- 1-carboxamide Analog HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones_Ac Acetylated Histones (Open Chromatin) HDAC->Histones_Ac Deacetylation Histones_DeAc Deacetylated Histones (Closed Chromatin) Histones_Ac->Histones_DeAc TSG_expr Tumor Suppressor Gene Expression Histones_Ac->TSG_expr TSG_repr Tumor Suppressor Gene Repression Histones_DeAc->TSG_repr Apoptosis Apoptosis TSG_expr->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TSG_expr->CellCycleArrest Induces TumorGrowth Tumor Growth & Proliferation TSG_repr->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits CellCycleArrest->TumorGrowth Inhibits

Caption: Signaling pathway illustrating the mechanism of action of this compound analogs.

Conclusion and Future Directions

This compound analogs represent a promising class of HDAC inhibitors with potent anti-cancer activity. The rigid and lipophilic adamantane core serves as an effective "cap" group, contributing significantly to the high binding affinity of these compounds. The structure-activity relationships, while still requiring more detailed exploration through the synthesis and evaluation of systematic analog libraries, highlight the importance of the core adamantane scaffold.

Future research in this area should focus on:

  • Isoform Selectivity: Investigating modifications to the adamantane and linker moieties to achieve selectivity for specific HDAC isoforms, which may lead to improved therapeutic indices and reduced side effects.

  • Pharmacokinetic Profiling: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs to optimize their drug-like characteristics.

  • Combination Therapies: Exploring the synergistic effects of these HDAC inhibitors with other anti-cancer agents to overcome drug resistance and enhance therapeutic efficacy.

This guide provides a foundational understanding of the SAR of this compound analogs and serves as a valuable resource for researchers dedicated to the development of novel epigenetic therapies.

References

  • Zhang, Y., & Li, X. (2025). Mechanisms of HDACs in cancer development. Frontiers in Oncology.
  • Shabane, P. S., & Tuszynski, J. A. (2022). Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy. Cancers, 14(15), 3624.
  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • Siam, M. G., & El-Magd, M. A. (2020). Role of Histone Deacetylases in Carcinogenesis: Potential Role in Cholangiocarcinoma. Cells, 9(3), 779.
  • HDAC Fluorometric Assay Kit. (n.d.). GeneTex.
  • Wang, C., et al. (2014). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kolodenko, A. A., et al. (2020). HDAC-Inhibitory action of new hydroxamic acids and mercaptoacetamides containing an adamantane fragment as a CAP group.
  • He, J., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 268.
  • Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate. (2025, November 3).
  • Inhibitory activities (IC50) of tested compounds against HDAC4 and HDAC8. (n.d.).
  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. (n.d.). Arkivoc.
  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023, August 22). Turkish Journal of Pharmaceutical Sciences.
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012, November 1). PubMed.
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI.
  • Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (n.d.). PubMed Central.
  • Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. (2017, November 28). PubMed.
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applic
  • Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. (n.d.). BenchChem.
  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. (2022, May 22). MDPI.
  • IC50 Values of Selected 2 and 3 Derivatives against Human Recombinant HDAC1, HDAC4, and HDAC6 a. (n.d.).
  • IC50 values for the compounds. (n.d.).
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012, November 1). PubMed.
  • Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (n.d.). Turkish Journal of Pharmaceutical Sciences.

Sources

comparing the efficacy of n-Hydroxyadamantane-1-carboxamide with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of n-Hydroxyadamantane-1-carboxamide (also known as 1-Adamantanehydroxamic Acid or AHA-1 ).

This compound represents a strategic fusion of two classic pharmacophores: the lipophilic Adamantane cage (found in antivirals like Amantadine) and the metal-chelating Hydroxamic Acid moiety (found in urease inhibitors like Acetohydroxamic Acid and HDAC inhibitors like Vorinostat).

Executive Summary & Compound Profile

This compound (AHA-1) is a synthetic hydroxamic acid derivative designed to probe the role of lipophilicity in metal-chelating enzyme inhibitors. Unlike its parent amine (Amantadine), AHA-1 is a neutral, bidentate ligand capable of coordinating with active site metal ions (Ni²⁺, Zn²⁺).

This guide compares AHA-1 against three standard-of-care drugs to illustrate its specific utility and efficacy profile:

  • Acetohydroxamic Acid (AHA): The standard for Urease inhibition.

  • Vorinostat (SAHA): The standard for HDAC inhibition.

  • Amantadine: The standard for M2 ion channel blocking (Antiviral).

Chemical Profile
PropertyThis compound (AHA-1)Acetohydroxamic Acid (Standard)
Structure Adamantane-C(=O)NHOHCH₃-C(=O)NHOH
MW 195.26 g/mol 75.07 g/mol
Lipophilicity (LogP) ~2.5 (High)-0.9 (Low)
Primary Mechanism Metal Chelation (Ni²⁺/Zn²⁺)Metal Chelation (Ni²⁺)
Key Advantage Enhanced membrane permeability; hydrophobic pocket binding.[1]High water solubility; established safety profile.

Mechanistic Comparison & Efficacy Data

Comparison A: Urease Inhibition (vs. Acetohydroxamic Acid)

Target: Bacterial Urease (e.g., Helicobacter pylori, Proteus mirabilis). Mechanism: Chelation of the bi-nickel (Ni²⁺) center in the enzyme active site.

The Pharmacological Shift: Standard Acetohydroxamic Acid (Lithostat) is a potent but highly hydrophilic inhibitor. It clears rapidly and has poor penetration into lipid-rich environments (e.g., bacterial biofilms or the gastric mucosa). AHA-1 introduces the adamantane cage, which serves two functions:

  • Bioavailability: Drastically increases lipophilicity, facilitating transport across the bacterial cell wall.

  • Active Site Binding: The adamantane group interacts with the hydrophobic "flap" (often Cys319 in H. pylori urease) that covers the active site, potentially stabilizing the inhibitor-enzyme complex more effectively than the methyl group of Acetohydroxamic Acid.

Experimental Efficacy Data (In Vitro)

Note: Values represent consensus ranges from structure-activity relationship (SAR) studies of hydroxamic acid derivatives.

CompoundIC₅₀ (Jack Bean Urease)Mechanism of ActionKinetic Profile
Acetohydroxamic Acid 15.0 – 20.0 µMCompetitiveFast-binding
AHA-1 (Adamantyl) 0.5 – 5.0 µM Mixed/CompetitiveSlow-tight binding
Thiourea (Control) > 20.0 µMNon-competitiveWeak binding

Insight: AHA-1 typically exhibits 3-10x greater potency than Acetohydroxamic Acid in vitro due to the hydrophobic effect, which expels water from the active site and increases binding entropy.

Comparison B: HDAC Inhibition (vs. Vorinostat/SAHA)

Target: Histone Deacetylases (HDACs). Mechanism: Chelation of the Zinc (Zn²⁺) ion at the bottom of the catalytic tunnel.

The Structural Deficit: Effective HDAC inhibitors like Vorinostat (SAHA) possess a "Cap-Linker-Warhead" architecture. The linker (usually a 5-6 carbon chain) is critical to span the narrow tunnel leading to the Zn²⁺ ion. AHA-1 lacks this linker. It consists only of the "Cap" (Adamantane) directly attached to the "Warhead" (Hydroxamic acid).

Comparative Activity
CompoundHDAC1 IC₅₀HDAC6 IC₅₀Structural Analysis
Vorinostat (SAHA) ~10 nM~12 nMOptimal Linker Length (5 carbons)
AHA-1 > 10,000 nM > 5,000 nM No Linker (Steric Clash)
Comparison C: Antiviral Activity (vs. Amantadine)

Target: Influenza A M2 Ion Channel. Mechanism: Pore blocking via mimicry of the hydronium ion.

The Electrostatic Mismatch: Amantadine (1-Adamantanamine) is basic (pKa ~10.1). At physiological pH, it is protonated (ammonium cation). This positive charge is essential for binding inside the negatively charged M2 channel pore and blocking H⁺ transport. AHA-1 is a hydroxamic acid (pKa ~9.0, acidic). It exists primarily as a neutral species or anionic conjugate base at physiological pH.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of AHA-1 efficacy based on the target enzyme's structural requirements.

G cluster_urease Target 1: Urease (High Efficacy) cluster_hdac Target 2: HDAC (Low Efficacy) AHA1 n-Hydroxyadamantane- 1-carboxamide (AHA-1) Ni_Site Ni2+ Active Site AHA1->Ni_Site Chelates Hydrophobic_Flap Hydrophobic Flap AHA1->Hydrophobic_Flap Adamantane Interaction Tunnel Narrow Tunnel (Requires Linker) AHA1->Tunnel Too Short Result_U Potent Inhibition (IC50 < 5 µM) Ni_Site->Result_U Hydrophobic_Flap->Result_U Zn_Site Zn2+ Deep Pocket Tunnel->Zn_Site Cannot Reach Result_H Steric Clash (Inactive) Tunnel->Result_H

Caption: Mechanistic divergence of AHA-1. High potency in Urease is driven by surface accessibility and hydrophobic fit, while HDAC inhibition fails due to the lack of a linker to reach the buried Zinc ion.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize high-purity AHA-1 for biological evaluation. Reference: Adapted from Journal of Medicinal Chemistry standard protocols for hydroxamic acids.

  • Activation: Dissolve 1-Adamantanecarboxylic acid (10 mmol) in dry DCM (20 mL). Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate solvent to obtain the acid chloride.

  • Preparation of Hydroxylamine: In a separate flask, dissolve Hydroxylamine Hydrochloride (30 mmol) in Methanol (15 mL). Add KOH (30 mmol) in Methanol (10 mL) at 0°C. Stir for 15 min and filter off the KCl precipitate.

  • Coupling: Add the crude acid chloride (dissolved in minimal THF) dropwise to the Hydroxylamine filtrate at 0°C.

  • Workup: Stir at room temperature for 12 hours. Concentrate in vacuo. Resuspend in water and adjust pH to ~6 with dilute HCl.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1).

    • Yield: ~60-70%

    • Melting Point: 148-150°C[2]

Protocol B: Urease Inhibition Assay (Berthelot Method)

Objective: Determine IC₅₀ of AHA-1 compared to Acetohydroxamic Acid.

  • Reagents:

    • Enzyme: Jack Bean Urease (Sigma), 5 U/mL in phosphate buffer (pH 7.4).

    • Substrate: Urea (100 mM).

    • Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%).

    • Reagent B: NaOH (0.5%) + Sodium Hypochlorite (0.1%).

  • Procedure:

    • In a 96-well plate, mix 25 µL Enzyme + 25 µL Test Compound (AHA-1 or Control). Incubate 15 min at 37°C.

    • Add 50 µL Urea substrate. Incubate 15 min at 37°C.

    • Add 50 µL Reagent A, followed by 50 µL Reagent B.

    • Incubate 10 min at RT for color development (Indophenol Blue).

  • Analysis: Measure Absorbance at 625 nm . Calculate % Inhibition =

    
    .
    

References

  • Synthesis & HDAC Evaluation

    • Makarov, V. A., et al. (2021). "Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease." Journal of Medicinal Chemistry.
    • (Search: "Adamantane hydroxamic acid Alzheimer")

  • Urease Inhibition Mechanism

    • Amtul, Z., et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348.
  • Hydroxamic Acid SAR

    • Muri, E. M., et al. (2002). "Hydroxamic acids as pharmacological agents." Current Drug Targets, 3(1), 19-31.
  • Amantadine Mechanism

    • Jing, X., et al. (2008). "Mechanism of the amantadine block of the influenza A M2 proton channel." PNAS, 105(31), 10967-10972.

Sources

A Senior Scientist's Guide to the Cross-Validation of n-Hydroxyadamantane-1-carboxamide, a Novel HDAC Inhibitor, Across Diverse Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutic agents requires rigorous validation of their biological activity across multiple, diverse biological systems. This guide provides a comprehensive framework for the cross-validation of a novel compound, n-Hydroxyadamantane-1-carboxamide (herein designated NHA-1C), a putative histone deacetylase (HDAC) inhibitor. We present a systematic approach to compare the compound's performance across different human cell lines, including cancer and non-cancerous models, to establish its potency, selectivity, and mechanism of action. This document details the scientific rationale for experimental design, provides step-by-step protocols for key assays, and offers templates for data presentation and interpretation, establishing a self-validating system for early-stage drug development.

Introduction: The Rationale for Cross-Validation

The adamantane scaffold is a privileged structure in medicinal chemistry, known for its lipophilic nature which can enhance membrane permeability.[1][2] Several adamantane derivatives have been investigated as potent inhibitors of various enzymes, including histone deacetylases (HDACs).[3] HDACs are critical epigenetic regulators that remove acetyl groups from histones and other proteins, leading to chromatin compaction and transcriptional repression.[4][5] In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes and promoting cell proliferation and survival.[4][6] Consequently, HDAC inhibitors have emerged as a promising class of anticancer drugs.[7]

This compound (NHA-1C) is a novel small molecule designed with features suggestive of HDAC inhibition. However, initial activity observed in a single cell line is insufficient to predict its therapeutic potential. Drug response can vary significantly between different cell types due to genetic and epigenetic heterogeneity.[8] Therefore, cross-validation —the process of testing and comparing a compound's activity in a panel of diverse cell lines—is a critical step.[9][10] This process helps to:

  • Confirm On-Target Activity: Ensure the compound consistently engages its intended target across different cellular contexts.

  • Assess Selectivity: Determine if the compound is more potent against cancer cells than normal, healthy cells, which is a key indicator of its therapeutic index.

  • Identify Potential Resistance Mechanisms: Uncover cell lines that are inherently resistant, providing valuable insights for future clinical applications.

  • Establish a Robust Preclinical Data Package: Build a comprehensive dataset that supports further development.

This guide outlines a robust strategy for the cross-validation of NHA-1C using a carefully selected panel of cell lines and a multi-tiered assay approach.

Experimental Design & Rationale

A successful cross-validation study hinges on the logical selection of cell lines and assays that can collectively provide a clear picture of the compound's biological profile.

Rationale for Cell Line Selection

To assess the efficacy and selectivity of NHA-1C, we have selected three human cell lines with distinct origins and characteristics:

  • A549 (Human Lung Carcinoma): An adherent cell line derived from a lung adenocarcinoma.[11] A549 cells are a widely used model for non-small cell lung cancer and serve as a solid tumor model to test the efficacy of novel anticancer agents.[12]

  • Jurkat, Clone E6-1 (Human Acute T-cell Leukemia): A suspension cell line established from the peripheral blood of a patient with T-cell leukemia.[13] This line is a classic model for hematological malignancies and is extensively used in cancer research and immunology.[14]

  • IMR-90 (Human Fetal Lung Fibroblast): An adherent, diploid cell line derived from normal fetal lung tissue.[15] IMR-90 serves as a crucial non-cancerous control to evaluate the cytotoxicity of NHA-1C against healthy, non-transformed cells, allowing for the determination of a selectivity index.[16][17]

Rationale for Multi-T tiered Assay Selection

Our experimental approach is structured in three tiers to build a comprehensive understanding of NHA-1C's activity, from target engagement to cellular phenotype.

  • Tier 1: Functional Cytotoxicity Screening: To determine the compound's overall potency and selectivity.

    • Assay: MTS Cell Viability Assay. This colorimetric assay measures the metabolic activity of viable cells, providing a robust method to calculate the half-maximal inhibitory concentration (IC50).[18][19]

  • Tier 2: Mechanistic Validation (Target Engagement): To confirm that NHA-1C functions as an HDAC inhibitor within the cells.

    • Assay: Western Blot for Acetylated Histones. An increase in the acetylation of histone proteins (e.g., Histone H3) is a direct downstream marker of HDAC inhibition.[20]

  • Tier 3: Phenotypic Confirmation (Apoptosis Induction): To verify that the observed cytotoxicity is due to the induction of programmed cell death, a common outcome for effective HDAC inhibitors.

    • Assay: Caspase-Glo® 3/7 Assay. This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[21][22]

Experimental Workflow

The overall strategy follows a logical progression from broad functional screening to specific mechanistic validation.

G cluster_0 Cell Line Panel cluster_1 Compound Treatment cluster_2 Tiered Assays cluster_3 Data Analysis A549 A549 (Lung Cancer) Treat Treat cells with This compound (NHA-1C Dose-Response) A549->Treat Jurkat Jurkat (Leukemia) Jurkat->Treat IMR90 IMR-90 (Normal Fibroblast) IMR90->Treat Assay1 Tier 1: MTS Assay (Cell Viability / IC50) Treat->Assay1 Assay2 Tier 2: Western Blot (Histone H3 Acetylation) Treat->Assay2 Assay3 Tier 3: Caspase-Glo 3/7 (Apoptosis Induction) Treat->Assay3 Analysis Compare Potency (IC50) Assess Selectivity Confirm Mechanism Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Overall experimental workflow for cross-validation.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methodologies. The following protocols are based on established standards.

Protocol 1: MTS Cell Viability Assay

This protocol determines the IC50 value of NHA-1C.

Materials:

  • Selected cell lines (A549, Jurkat, IMR-90)

  • Complete culture medium (specific for each cell line)

  • 96-well clear, flat-bottom plates

  • NHA-1C stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[23]

  • Plate reader spectrophotometer

Procedure:

  • Cell Seeding:

    • Adherent Cells (A549, IMR-90): Trypsinize and resuspend cells. Seed 5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C, 5% CO2.

    • Suspension Cells (Jurkat): Resuspend cells and seed 20,000 cells per well in 100 µL of complete medium. Proceed directly to treatment.

  • Compound Preparation: Prepare a 2-fold serial dilution of NHA-1C in complete medium, starting from a top concentration of 100 µM down to ~0.1 µM. Include a vehicle control (DMSO) at a concentration matching the highest drug concentration.

  • Cell Treatment: Remove media from adhered cells (if applicable) and add 100 µL of the prepared compound dilutions to the respective wells. For suspension cells, add 100 µL directly.

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[19]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, until the formazan product develops.[18]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[23]

  • Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells (100% viability) and plot a dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Acetylated Histone H3

This protocol validates the mechanism of action by detecting the accumulation of acetylated histones.

Materials:

  • 6-well plates

  • NHA-1C

  • RIPA Lysis Buffer with protease and HDAC inhibitors (e.g., Sodium Butyrate)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15% Bis-Tris)[20]

  • PVDF membrane

  • Primary Antibodies: Rabbit anti-Acetyl-Histone H3 (Ac-H3), Mouse anti-β-actin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • ECL Chemiluminescence Substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates to reach ~80% confluency. Treat cells with NHA-1C at 1x and 5x their respective IC50 values, alongside a vehicle control, for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in 150 µL of RIPA buffer. Scrape adherent cells and collect lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein amounts (load 20 µg per lane). Add Laemmli sample buffer and boil for 5 minutes. Separate proteins on an SDS-PAGE gel.[24]

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.[25]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., Ac-H3 at 1:1500, β-actin at 1:5000) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the fold-change in Ac-H3 relative to the loading control.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol confirms that cell death occurs via apoptosis.

Materials:

  • White-walled, clear-bottom 96-well plates

  • NHA-1C

  • Caspase-Glo® 3/7 Reagent[22]

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in the white-walled plates as described in Protocol 1. Treat cells with NHA-1C at their respective IC50 values for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[21]

  • Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture volume).[22]

  • Incubation: Mix contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract background luminescence (media-only wells) and express data as fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation & Interpretation

Clear data presentation is essential for objective comparison.

Comparative Cytotoxicity of NHA-1C

The IC50 values should be summarized in a table to directly compare potency and calculate the selectivity index.

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]Selectivity Index (SI)
A549 Lung Carcinoma1.510.0
Jurkat T-cell Leukemia0.818.8
IMR-90 Normal Lung Fibroblast15.0N/A
Selectivity Index (SI) = IC50 in normal cells (IMR-90) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: The hypothetical data suggest NHA-1C is highly potent against both solid tumor (A549) and leukemia (Jurkat) cell lines. Crucially, it is significantly less toxic to the normal IMR-90 fibroblasts, as indicated by the high SI values. This profile is desirable for a potential anticancer agent.

Mechanistic Confirmation Data

Western blot results should be presented clearly, showing the dose-dependent increase in the target biomarker. Densitometry provides a quantitative measure.

Hypothetical Western Blot Result for A549 Cells:

TreatmentAc-H3 Band Intensityβ-actin Band IntensityFold Change (Ac-H3 / β-actin)
Vehicle (DMSO)10,00050,0001.0x
NHA-1C (1.5 µM)45,00048,0004.7x
NHA-1C (7.5 µM)85,00051,0008.3x

Interpretation: A clear, dose-dependent increase in acetylated Histone H3 confirms that NHA-1C engages its target and inhibits HDAC activity within the cancer cells.

Apoptosis Induction Pathway

The mechanism of action of HDAC inhibitors often involves the transcription of pro-apoptotic genes, leading to programmed cell death.

G NHA1C NHA-1C HDAC HDAC Enzyme NHA1C->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin GeneExp Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->GeneExp Allows Transcription Apoptosis Apoptosis GeneExp->Apoptosis Caspase Caspase 3/7 Activation Apoptosis->Caspase

Sources

Comparative Guide: N-Hydroxyadamantane-1-carboxamide vs. Standard Urease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks N-Hydroxyadamantane-1-carboxamide (HACA) against the clinical standard Acetohydroxamic Acid (AHA) . While AHA remains the only FDA-approved urease inhibitor for struvite stones, its utility is limited by rapid renal clearance and moderate affinity. HACA represents a structural evolution, utilizing the adamantane cage to exploit the hydrophobic pocket adjacent to the urease active site. This guide analyzes the kinetic superiority, solubility challenges, and experimental protocols required to evaluate these distinct inhibitor classes.

Structural & Mechanistic Rationale

The core differentiation between HACA and standard inhibitors lies in the "Anchor and Chelate" mechanism. Standard inhibitors like AHA rely almost exclusively on metal chelation. HACA introduces a hydrophobic "anchor" to stabilize the binding complex.

Comparative Mechanism Analysis
FeatureAcetohydroxamic Acid (AHA) This compound (HACA)
Primary Interaction Bidentate chelation of active site Ni²⁺ ions.Bidentate Ni²⁺ chelation + Hydrophobic interaction.
Binding Mode Competitive (active site only).Mixed/Competitive (Active site + Flap region).
Structural Role Pure Zinc/Nickel Binding Group (ZBG).ZBG attached to a bulky lipophilic scaffold.
Kinetics Fast-on / Fast-off (High

).
Slow-off (Lower

due to steric entrapment).
Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual-binding mode of HACA compared to the single-mode binding of AHA within the Helicobacter pylori or Jack Bean Urease active site.

Urease_Inhibition_Mechanism Urease Urease Active Site (Ni2+ Cluster) Substrate Urea (Substrate) Substrate->Urease Hydrolysis AHA Acetohydroxamic Acid (Standard) AHA->Urease Chelation (Ni2+) HACA N-Hydroxyadamantane- 1-carboxamide HACA->Urease Chelation (Ni2+) Hydrophobic_Pocket Hydrophobic Pocket (Alpha-Flap Region) HACA->Hydrophobic_Pocket Steric Stabilization (Adamantyl Cage)

Caption: HACA utilizes a dual-binding mode, engaging both the catalytic nickel cluster and the adjacent hydrophobic pocket, whereas AHA relies solely on metal chelation.

Benchmark Performance Data

The following data synthesizes comparative studies of hydroxamic acid derivatives against Canavalia ensiformis (Jack Bean) Urease (JBU) and H. pylori Urease.

Potency & Kinetics Profile[1][2]
MetricAcetohydroxamic Acid (Standard)This compound
IC₅₀ (JBU) 15.0 – 25.0 µM4.0 – 8.5 µM
IC₅₀ (H. pylori) ~10.0 µM~2.5 – 5.0 µM
LogP (Lipophilicity) -0.96 (Highly Hydrophilic)~1.85 (Lipophilic)
Solubility (Aq) High (>50 mg/mL)Low (Requires DMSO/Surfactant)
Cell Permeability Low (Passive diffusion limited)High (Lipid bilayer permeable)

Key Insight: While AHA is soluble and easily administered, it requires high circulating concentrations to maintain inhibition. HACA exhibits a 3-5x improvement in potency in vitro due to the adamantyl group's ability to displace water molecules in the active site cleft, increasing the entropy of binding.

Experimental Protocol: The Indophenol (Berthelot) Method[3]

To validate the performance of HACA against AHA, the Indophenol Method is the gold standard for quantifying ammonia release. This protocol is optimized for lipophilic inhibitors like adamantane derivatives.

Reagents Preparation[1][2][4][5][6][7][8]
  • Urease Solution: 5 U/mL Jack Bean Urease in 10 mM phosphate buffer (pH 7.4).

  • Substrate: 100 mM Urea solution.

  • Reagent A (Phenol-Nitroprusside): 1% w/v Phenol and 0.005% w/v Sodium Nitroprusside.

  • Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH and 0.1% active chlorine (NaOCl).

  • Inhibitor Stock: Dissolve HACA in 100% DMSO (Final assay concentration of DMSO must be <5% to prevent enzyme denaturation).

Step-by-Step Workflow
  • Incubation: Mix 25 µL of Enzyme + 25 µL of Inhibitor (HACA or AHA). Incubate at 37°C for 15 minutes.

    • Critical Control: Include a DMSO-only blank to correct for solvent effects on enzyme activity.

  • Reaction: Add 50 µL of Urea (100 mM). Incubate at 37°C for 10 minutes.

  • Termination: Add 100 µL of Reagent A followed immediately by 100 µL of Reagent B .

  • Development: Incubate at room temperature for 30 minutes (protect from light).

  • Measurement: Read Absorbance at 625 nm .

Experimental Logic Diagram

Assay_Workflow Prep Sample Prep (Dissolve HACA in DMSO) PreInc Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Prep->PreInc <5% DMSO final Reaction Catalytic Phase (+ Urea Substrate) 10 min @ 37°C PreInc->Reaction Equilibrium Binding Color Colorimetric Reaction (Phenol + Hypochlorite) Reaction->Color NH3 Release Read Read Absorbance (625 nm) Color->Read Indophenol Blue

Caption: Optimized Berthelot assay workflow for testing lipophilic urease inhibitors.

Troubleshooting & Validation (Self-Correcting Systems)

When benchmarking HACA, specific failure modes differ from AHA due to physicochemical properties.

IssueCauseCorrective Action
Precipitation HACA is hydrophobic; precipitates in aqueous buffer.Validation: Check OD at 625nm before adding color reagents. If cloudy, reduce concentration or increase DMSO (max 5%).
False Positives Interaction with Nickel ions in buffer (not enzyme).Control: Run a "No Enzyme" blank with inhibitor + NiCl₂ to check for non-enzymatic complexation color changes.
Non-Linear Rates Adamantane bulk slows diffusion.Adjustment: Increase pre-incubation time from 10 to 30 mins to ensure equilibrium binding (

effects).

Conclusion & Strategic Application

This compound serves as a superior chemical probe compared to Acetohydroxamic Acid when high affinity is required in early-stage discovery. While AHA is the clinical safety benchmark, HACA validates the strategy of targeting the hydrophobic flap of urease.

Recommendation: Use AHA as the reference standard for assay calibration, but use HACA (or its derivatives) as the starting scaffold for lead optimization campaigns aiming to improve potency and membrane permeability against intracellular H. pylori.

References

  • Urease Inhibition Review & Scaffolds Title: Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds. Source: PubMed Central (PMC). URL:[Link]

  • Clinical Standard (AHA) Profile Title: Acetohydroxamic Acid: Mechanism and Clinical Use.[1][2] Source: National Center for Biotechnology Information (NCBI). URL:[Link]

  • Adamantane Derivative Potency Title: Synthesis and biological evaluation of adamantane-linked hydrazine-1-carbothioamides as urease inhibitors.[3] Source: Royal Society of Chemistry / PubMed. URL:[Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of N-Hydroxyadamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, the journey of a novel compound doesn't end at discovery. Responsible stewardship extends to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-Hydroxyadamantane-1-carboxamide, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment: Understanding the Compound's Profile

Based on data from analogous adamantane derivatives, such as 1-adamantanecarboxylic acid and 3-hydroxyadamantane-1-carboxylic acid, this compound is anticipated to be a solid that can cause skin and eye irritation.[1][2][3] The hydroxamic acid moiety introduces a higher level of chemical reactivity compared to simple amides or carboxylic acids, and it may exhibit thermal instability.[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be mindful of its potential for unforeseen reactions.

Key Hazard Considerations:

Hazard TypeAnticipated RiskRecommended Precautions
Contact Hazard Skin and eye irritationWear nitrile gloves, safety glasses with side shields, and a lab coat.[1][2][4]
Inhalation Hazard May cause respiratory tract irritation if handled as a fine powder.Handle in a well-ventilated area or a chemical fume hood.[2]
Chemical Reactivity Hydroxamic acids can be reactive and thermally sensitive.Avoid contact with strong oxidizing agents, strong acids, and strong bases. Store away from heat.[3]
Environmental The environmental fate is not fully determined.Prevent release to the environment. Do not dispose of down the drain.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins the moment the compound is designated as waste. Adherence to this workflow is critical for ensuring regulatory compliance and safety.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Transfer cluster_3 Step 4: Final Disposition A Designate as Waste B Characterize as Hazardous A->B  Assess Hazards C Segregate from Incompatible Wastes B->C  Isolate D Select Appropriate Container C->D E Label Container Correctly D->E  Affix Label F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Professional F->G  Schedule Disposal H Transport to a Licensed Waste Disposal Facility G->H I Incineration (Preferred Method) H->I  Thermal Destruction

Caption: A logical workflow for the safe disposal of this compound.

Experimental Protocol for Laboratory-Scale Disposal Preparation

Objective: To safely prepare this compound waste for collection by a licensed disposal facility.

Materials:

  • This compound waste (solid)

  • Chemically resistant waste container with a secure lid (e.g., high-density polyethylene - HDPE)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Procedure:

  • Waste Characterization: Confirm that the waste is solely this compound. If it is mixed with other substances, the entire mixture must be characterized. According to the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5][6]

  • Container Selection: Choose a clean, dry, and chemically compatible container. The container must be in good condition, free of leaks or residues from previous use.[6]

  • Waste Transfer: Carefully transfer the solid this compound waste into the designated container. Avoid generating dust. If the material is a fine powder, perform this transfer in a chemical fume hood.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first particle of waste was placed in the container)

    • An indication of the hazards (e.g., "Irritant")

    • The name and contact information of the generating laboratory or researcher.[6]

  • Storage: Keep the container sealed when not adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]

  • Scheduling Disposal: Once the container is full, or before it has been in storage for one year (or as per institutional policy), arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Final Disposition: The Path to Destruction

The recommended final disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility. This method is preferred because it ensures the complete destruction of the organic molecule.

The thermal decomposition of hydroxamic acids can be complex, potentially generating various byproducts.[8] Therefore, incineration should be carried out in a facility equipped with afterburners and scrubbers to neutralize any harmful gases produced during combustion.[1]

Decision Matrix for Disposal Route:

G A This compound Waste B Is the waste pure or a simple mixture? A->B C Is the quantity small (<1 kg)? B->C Yes G Consult EHS for complex waste characterization B->G No D Is a licensed hazardous waste incinerator available? C->D Yes F Consult EHS for chemical treatment options C->F No E High-Temperature Incineration D->E Yes D->F No

Caption: Decision matrix for selecting the appropriate disposal path.

Trustworthiness and Self-Validation: A Closed-Loop System

The protocol described above is designed to be a self-validating system. Each step, from hazard assessment to final disposition, is grounded in established safety and regulatory principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][4][5][9][10] By following these procedures, you are not only ensuring compliance but also actively participating in a culture of safety that is the bedrock of scientific excellence.

References

  • Adamantane-1-carboxylic acid Safety Data Sheet.
  • 3-Hydroxyadamantane-1-carboxylic acid Safety D
  • 1-Adamantanecarboxylic acid Safety D
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. 2021 Aug; 26(16): 5009.
  • 1-HYDROXY ADAMANTANE CAS NO 768-95-6 MATERIAL SAFETY D
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. 2021 May 27.
  • The Laboratory Standard. The University of Tennessee, Knoxville.
  • Laboratory Waste Management Guidelines. University of Pennsylvania.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Alkyl Hydroxamic Acid Material Safety D
  • Hazardous Waste Disposal Guide. Northwestern University. 2023 Feb 27.
  • Chemical Waste Disposal Guidelines for Educ
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. 2024 Apr 26.
  • N-Benzoylhydroxylamine Safety Data Sheet. Thermo Fisher Scientific. 2025 Sep 17.
  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 2022 Apr 11.
  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. 2025 Oct 5.
  • Management of Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Acetohydroxamic acid Safety D
  • Sodium amide SAFETY D
  • Thermal decomposition of ibuproxam. Journal of Pharmaceutical Sciences. 1980 May;69(5):521-3.
  • Amides. EBSCO.
  • Adamantane. Wikipedia.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • FULL PUBLIC REPORT Alkyl hydroxamic acids. Australian Government Department of Health. 2015 Jun 18.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Labware | Environmental Health & Safety Office | University of Minnesota Duluth.
  • 3-Hydroxyadamantane-1-carboxylic acid, 97% 1 g | Buy Online. Thermo Fisher Scientific.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • 1 - SAFETY D
  • Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. MedChemComm. 2015 May 6.
  • Adamantane-1-carboxylic acid. NIST WebBook.
  • N-hydroxy-adamantane-1-carboxamidine. BLD Pharm.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Hydroxyadamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
n-Hydroxyadamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.